molecular formula C30H30N6O3S B1676594 Milfasartan CAS No. 148564-47-0

Milfasartan

Katalognummer: B1676594
CAS-Nummer: 148564-47-0
Molekulargewicht: 554.7 g/mol
InChI-Schlüssel: QVFVAKQHELFATN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Milfasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. This compound selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.
angiotensin I receptor antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 2-[[4-butyl-2-methyl-6-oxo-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-1-yl]methyl]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O3S/c1-4-5-10-26-25(29(37)36(19(2)31-26)18-27-24(15-16-40-27)30(38)39-3)17-20-11-13-21(14-12-20)22-8-6-7-9-23(22)28-32-34-35-33-28/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFVAKQHELFATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164007
Record name Milfasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148564-47-0
Record name Milfasartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148564470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milfasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILFASARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UAL5421CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Milfasartan" mechanism of action on [specific receptor]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Milfasartan

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an investigational selective antagonist for the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure and cardiovascular homeostasis. As a member of the sartan class of drugs, this compound exhibits high affinity and specificity for the AT1 receptor, effectively blocking the downstream signaling pathways activated by angiotensin II. This guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the AT1 receptor, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

1. Physicochemical Properties and Pharmacokinetics

PropertyValueReference
Molecular FormulaC23H25ClN6O
Molecular Weight448.94 g/mol
Bioavailability~33%
Protein Binding>99%
MetabolismHepatic (CYP2C9)
Half-life~2 hours
ExcretionBiliary and renal

2. Mechanism of Action at the AT1 Receptor

This compound functions as a competitive antagonist of the angiotensin II type 1 (AT1) receptor. By binding to the receptor, it prevents angiotensin II from exerting its physiological effects, which include vasoconstriction, aldosterone (B195564) release, and sympathetic activation. This blockade leads to a reduction in blood pressure and is the primary mechanism behind its therapeutic utility in hypertension and other cardiovascular diseases.

Signaling Pathway of Angiotensin II and Blockade by this compound

cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq_protein Gq Protein AT1R->Gq_protein Activates This compound This compound This compound->AT1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects Physiological Effects (Vasoconstriction, etc.) Ca_release->Physiological_effects PKC_activation->Physiological_effects A Prepare AT1R Membranes B Incubate with [³H]-Ang II & this compound A->B C Filter to Separate Bound/Free Ligand B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate Ki E->F

In-Silico Modeling of Milfasartan Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative binding affinity data and in-silico modeling studies for Milfasartan are limited. Therefore, this guide will use this compound as the primary subject of discussion while leveraging data and methodologies from closely related and well-characterized Angiotensin II Receptor Blockers (ARBs), such as Telmisartan, to illustrate the principles and protocols of in-silico modeling.

Introduction

This compound is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity.[1] It selectively competes with angiotensin II for binding to the angiotensin II type 1 (AT1) receptor in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction.[1] Understanding the binding affinity and molecular interactions of this compound with the AT1 receptor is crucial for rational drug design and optimization. In-silico modeling offers a powerful and cost-effective approach to investigate these interactions at a molecular level, providing insights that can guide further experimental studies.

This technical guide provides a comprehensive overview of the in-silico methodologies to model the binding affinity of this compound to the AT1 receptor. It details the theoretical background, experimental protocols for data generation, and a step-by-step in-silico workflow.

AT1 Receptor Signaling Pathway

This compound exerts its therapeutic effect by blocking the AT1 receptor, a G-protein coupled receptor (GPCR). The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 and G12/13 pathways, leading to physiological responses such as vasoconstriction, aldosterone (B195564) release, and cell proliferation. The following diagram illustrates the canonical AT1 receptor signaling pathway.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds This compound This compound This compound->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Physiological Responses (Vasoconstriction, etc.) Ca2->CellularResponse PKC->CellularResponse

AT1 Receptor Signaling Pathway

Quantitative Binding Affinity Data

CompoundBinding Affinity MetricValueReference
Telmisartan Ki ~1.5 nM[2]
Olmesartan Ki ~2.5 nM[2]
Candesartan Ki ~0.3 nM[2]
Valsartan Ki ~10 nM
Losartan Ki ~20 nM

Experimental Protocols

The quantitative binding affinity data presented above is typically generated through experimental assays. The most common method for determining the binding affinity of ligands to receptors like AT1 is the radioligand binding assay.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for the AT1 receptor.

Objective: To determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.

Materials:

  • Receptor Source: Cell membranes expressing the human AT1 receptor.

  • Radioligand: A high-affinity radiolabeled AT1 receptor antagonist (e.g., [³H]-Telmisartan or ¹²⁵I-Sar¹,Ile⁸-Angiotensin II).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled AT1 receptor antagonist (e.g., unlabeled Telmisartan).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the AT1 receptor according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + Radioligand.

    • Non-specific Binding: Receptor membranes + Radioligand + a saturating concentration of unlabeled antagonist.

    • Competitive Binding: Receptor membranes + Radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Silico Modeling Workflow

In-silico modeling provides a computational framework to predict and analyze the binding of this compound to the AT1 receptor. The following workflow outlines the key steps involved in this process.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_energy Binding Free Energy Calculation ReceptorPrep Receptor Structure Preparation (PDB: 4ZUD) Docking Molecular Docking (e.g., AutoDock Vina) ReceptorPrep->Docking LigandPrep Ligand Structure Preparation (this compound) LigandPrep->Docking PoseAnalysis Binding Pose Analysis Docking->PoseAnalysis Scoring Docking Score (Binding Energy Estimation) PoseAnalysis->Scoring MDSetup System Setup (Membrane, Water, Ions) PoseAnalysis->MDSetup MDEquil Equilibration MDSetup->MDEquil MDProd Production MD Run MDEquil->MDProd MDAnalysis Trajectory Analysis (RMSD, RMSF, H-bonds) MDProd->MDAnalysis MMGBSA MM/PBSA or MM/GBSA MDProd->MMGBSA EnergyDecomp Per-residue Energy Decomposition MMGBSA->EnergyDecomp

In-Silico Modeling Workflow
Detailed Methodologies

5.1.1. Receptor and Ligand Preparation

  • Receptor Structure: The crystal structure of the human AT1 receptor in complex with an antagonist (e.g., PDB ID: 4ZUD for Olmesartan) serves as the starting point. The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated using molecular modeling software. The ligand is prepared by assigning correct bond orders, adding hydrogens, and optimizing its geometry using a suitable force field.

5.1.2. Molecular Docking

  • Protocol: Molecular docking simulations are performed using software like AutoDock Vina or Glide. The prepared this compound ligand is docked into the defined binding site of the AT1 receptor. The software generates multiple binding poses, which are ranked based on a scoring function that estimates the binding free energy.

  • Analysis: The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the AT1 receptor's binding pocket.

5.1.3. Molecular Dynamics (MD) Simulation

  • Protocol: The most promising ligand-receptor complex from molecular docking is used as the starting point for MD simulations. The complex is embedded in a lipid bilayer membrane, solvated with water molecules, and neutralized with ions to mimic the physiological environment. The system is then subjected to energy minimization and equilibration, followed by a production MD run for a significant duration (e.g., 100-500 nanoseconds) using software like GROMACS or AMBER.

  • Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of the protein and ligand (e.g., Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.

5.1.4. Binding Free Energy Calculation

  • Protocol: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the this compound-AT1 receptor complex from the MD simulation trajectory.

  • Analysis: This provides a more accurate estimation of the binding affinity compared to docking scores. Per-residue energy decomposition analysis can further identify the key amino acid residues contributing to the binding of this compound.

Conclusion

The in-silico modeling workflow described in this guide provides a robust framework for investigating the binding affinity of this compound to the AT1 receptor. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular determinants of this interaction. These computational predictions, when validated by experimental data, can significantly accelerate the drug discovery and development process for novel angiotensin II receptor blockers. Future studies should focus on obtaining specific experimental data for this compound to refine and validate these in-silico models.

References

Preliminary In Vitro Toxicity Screening of "Milfasartan": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Milfasartan" is a hypothetical compound name. This guide is presented as a technical example for drug development professionals, outlining the standard in vitro toxicity screening workflow for a novel Angiotensin II Receptor Blocker (ARB). All data presented herein are illustrative.

Abstract

This document provides a comprehensive technical guide to the preliminary in vitro toxicity screening of "this compound," a novel, selective Angiotensin II Receptor Blocker (ARB). Early-stage assessment of a drug candidate's toxicity profile is critical for mitigating late-stage failures in drug development.[1][2] This guide details the experimental protocols, data interpretation, and logical frameworks for evaluating the cytotoxic, genotoxic, hepatotoxic, and cardiotoxic potential of this compound. All quantitative data are summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

General Cytotoxicity Assessment

General cytotoxicity assays are fundamental for determining the concentration range at which a compound causes cell death.[3][4] These assays provide a baseline understanding of the compound's potency in inducing toxicity across various cell types. The half-maximal inhibitory concentration (IC50) is a key metric derived from these tests.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Plating: Seed human cell lines (e.g., HepG2 - liver, HEK293 - kidney, H9c2 - cardiac) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Data Presentation: this compound Cytotoxicity
Cell LineTissue of OriginThis compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
HepG2Liver (Hepatocellular Carcinoma)> 10000.8
HEK293Kidney (Embryonic Kidney)> 10001.2
H9c2Heart (Myoblast)> 10001.5

Interpretation: The hypothetical data suggest that this compound does not exhibit significant cytotoxicity against liver, kidney, or cardiac cell lines at concentrations up to 1000 µM, indicating a low potential for direct cell killing.

Visualization: Cytotoxicity Assay Workflow

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-Well Plate B Incubate (24h) A->B C Add this compound Serial Dilutions B->C D Incubate (48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizer (DMSO) F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I

A simplified workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity assays are required by regulatory agencies to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations or cancer.[6][7][8]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to identify substances that can produce genetic mutations.[6] It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.

  • Strain Selection: Use standard tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[9]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of both the parent compound and its metabolites.

  • Exposure: Mix the bacterial culture, this compound (at various concentrations), and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar (B569324) plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Data Presentation: Ames Test for this compound
StrainMetabolic Activation (S9)This compound (1000 µ g/plate ) Revertant ColoniesNegative Control Revertant ColoniesResult
TA98-35 ± 432 ± 5Negative
TA98+41 ± 638 ± 4Negative
TA100-130 ± 12125 ± 15Negative
TA100+145 ± 11140 ± 10Negative
TA1535-18 ± 320 ± 4Negative
TA1535+22 ± 521 ± 3Negative

Interpretation: this compound did not induce a significant increase in revertant colonies in any tested strain, with or without metabolic activation, suggesting it is not mutagenic under the conditions of this assay.

Visualization: Genotoxicity Logic Diagram

G cluster_logic Genotoxicity Test Logic Compound Test Compound (this compound) Bacteria Histidine-deficient Bacteria Compound->Bacteria S9 Metabolic Activation (S9) S9->Bacteria Plate Minimal Media Plate Bacteria->Plate Result Revertant Colonies Plate->Result Mutagenic NoResult No Growth Plate->NoResult Non-Mutagenic

Logical flow of the bacterial reverse mutation (Ames) test.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug failure.[10] In vitro assays using liver-derived cells like HepG2 are standard for early screening.[10][11]

Experimental Protocol: Alanine Aminotransferase (ALT) Leakage Assay

Measurement of liver enzyme leakage (e.g., ALT) into the cell culture medium is a common indicator of hepatocellular damage.

  • Cell Culture: Culture HepG2 cells in 24-well plates until they reach 80-90% confluency.

  • Compound Treatment: Treat cells with this compound at various non-cytotoxic concentrations (e.g., 10 µM, 100 µM, 500 µM) for 72 hours. Include a vehicle control and a positive control (e.g., Acetaminophen).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ALT Measurement: Measure the ALT activity in the supernatant using a commercially available colorimetric assay kit according to the manufacturer's instructions.

  • Cell Lysis: Lyse the remaining cells to measure total protein content for normalization.

  • Data Analysis: Express ALT leakage as a percentage of the positive control after normalizing to total protein content.

Data Presentation: ALT Leakage in HepG2 Cells
TreatmentConcentration (µM)ALT Leakage (% of Positive Control)
Vehicle Control-2.5 ± 0.8
This compound103.1 ± 1.1
This compound1004.5 ± 1.5
This compound5005.2 ± 2.0
Acetaminophen1000100 (by definition)

Interpretation: this compound caused only a minimal, non-dose-dependent increase in ALT leakage at high concentrations, suggesting a low risk of direct hepatotoxicity in this model.

Cardiotoxicity Assessment

Assessing cardiotoxicity is crucial, as adverse cardiac events are a significant reason for drug withdrawal.[1] Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key indicator of potential proarrhythmic risk.[12][13]

Experimental Protocol: hERG Automated Patch Clamp Assay

Automated patch-clamp systems provide a high-throughput method to measure the effect of compounds on the hERG channel current.[12][14]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • System Preparation: Prime an automated patch-clamp system (e.g., QPatch) with appropriate intracellular and extracellular solutions.[14]

  • Cell Handling: Cells are automatically captured and a whole-cell patch clamp configuration is established.

  • Compound Application: Apply a vehicle control followed by increasing, cumulative concentrations of this compound (e.g., 0.1, 1, 10, 30 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control.[12]

  • Electrophysiology: A specific voltage protocol is applied to elicit hERG tail currents, which are recorded continuously.

  • Data Analysis: Measure the percentage of hERG current inhibition at each concentration and calculate the IC50 value.

Data Presentation: hERG Channel Inhibition
CompoundhERG Inhibition IC50 (µM)
This compound> 30
E-4031 (Positive Control)0.008

Interpretation: this compound shows no significant inhibition of the hERG channel at concentrations up to 30 µM. This IC50 value is substantially higher than the expected therapeutic plasma concentrations, indicating a low risk for hERG-mediated cardiotoxicity.

Visualization: hERG Blockade Pathway

G cluster_pathway hERG Blockade and Cardiotoxicity Pathway Drug Drug (this compound) hERG hERG K+ Channel Drug->hERG Inhibition IKr Delayed Rectifier K+ Current (IKr) hERG->IKr generates Repol Cardiac Repolarization IKr->Repol contributes to QT QT Interval Prolongation Repol->QT affects TdP Torsades de Pointes (Arrhythmia) QT->TdP can lead to

Simplified pathway from hERG channel inhibition to potential arrhythmia.

Overall Summary and Conclusion

The preliminary in vitro toxicity screening of the hypothetical compound "this compound" indicates a favorable safety profile at this early stage.

  • Cytotoxicity: No significant cytotoxicity was observed in liver, kidney, or cardiac cell lines (IC50 > 1000 µM).

  • Genotoxicity: The Ames test was negative, suggesting a lack of mutagenic potential.

  • Hepatotoxicity: Minimal ALT leakage was detected in HepG2 cells, indicating a low risk of direct liver cell damage.

  • Cardiotoxicity: this compound did not significantly inhibit the hERG potassium channel (IC50 > 30 µM), suggesting a low risk of causing QT prolongation.

These results support the continued development of this compound. Further in-depth mechanistic toxicity studies and subsequent in vivo assessments are warranted to build a comprehensive safety profile.

References

A Technical Guide to the Discovery and Synthesis of Novel Sartan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of a novel class of angiotensin II receptor blockers (ARBs), colloquially known as "sartans." As "Milfasartan" is a representative yet novel investigational compound within this class, this guide will utilize data from the well-characterized sartan, Losartan, to illustrate the core principles, experimental protocols, and pharmacological profiles relevant to this important class of antihypertensive agents.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

The primary therapeutic action of sartan derivatives is the selective blockade of the angiotensin II type 1 (AT1) receptor.[[“]][2] Angiotensin II is a potent vasoconstrictor and the principal effector peptide of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4] By binding to the AT1 receptor, angiotensin II triggers a cascade of physiological effects, including vasoconstriction, aldosterone (B195564) and vasopressin release, and sodium and water retention, all of which contribute to an increase in blood pressure.[3]

Sartan-class drugs act as competitive antagonists, displacing angiotensin II from the AT1 receptor found in tissues such as vascular smooth muscle and the adrenal glands. This blockade inhibits angiotensin II-induced vasoconstriction and aldosterone release, leading to vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure. The active metabolite of Losartan, for example, is 10 to 40 times more potent than the parent compound and acts as a non-competitive inhibitor. Notably, these agents selectively block the AT1 receptor with an affinity that can be over 1000 times greater than for the AT2 receptor, which is not primarily involved in blood pressure regulation.

RAAS_Pathway cluster_systemic Systemic Circulation & Kidney cluster_receptors Target Tissues cluster_drug Therapeutic Intervention Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  catalyzed by Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII  catalyzed by ACE ACE (Lungs, Endothelium) ACE->AngII AT1R AT1 Receptor (Vascular Smooth Muscle, Adrenal Gland) AngII->AT1R Binds to Effects Vasoconstriction Aldosterone Release Sodium & Water Retention AT1R->Effects Activates BP_Increase Increased Blood Pressure Effects->BP_Increase Leads to Sartan Sartan Derivative (e.g., this compound) Sartan->AT1R Blocks Synthesis_Workflow A Design & Synthesis of Novel Derivatives B In Vitro Screening (AT1 Receptor Binding Assay) A->B Library C Lead Compound Identification B->C Hits D Pharmacokinetic Profiling (ADME Studies) C->D Optimization E In Vivo Efficacy Testing (Hypertensive Animal Models) D->E E->C Iterative Optimization F Preclinical Safety & Toxicology E->F Candidate G Clinical Trials F->G

References

In-depth Technical Guide: Pharmacokinetic and Pharmacodynamic Profile of Angiotensin II Receptor Antagonists (Representative Example: Telmisartan)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public data for "Milfasartan," this technical guide has been generated using Telmisartan, a well-characterized Angiotensin II Receptor Blocker (ARB), as a representative compound to illustrate the requested pharmacokinetic and pharmacodynamic profile, data presentation, and visualizations. All data and experimental details provided herein pertain to Telmisartan.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Telmisartan, a nonpeptide angiotensin II receptor antagonist.

Introduction

Telmisartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, which is a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By blocking the binding of angiotensin II to the AT1 receptor, Telmisartan effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[4] This document provides a detailed summary of its pharmacokinetic and pharmacodynamic characteristics.

Pharmacodynamic Profile

The primary pharmacodynamic effect of Telmisartan is the competitive and insurmountable antagonism of the AT1 receptor.

Mechanism of Action

Telmisartan selectively blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland.[4] This blockade prevents angiotensin II-mediated effects such as vasoconstriction, aldosterone (B195564) release, and sympathetic activation, resulting in vasodilation and a decrease in blood pressure.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds Renin Renin ACE ACE Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Telmisartan Telmisartan Telmisartan->AT1R Blocks cluster_workflow Receptor Binding Assay Workflow start Start prep Prepare CHO cell membranes expressing hAT1 receptor start->prep incubate Incubate membranes with Telmisartan and [¹²⁵I]ligand prep->incubate filter Separate bound and free ligand via filtration incubate->filter quantify Quantify bound radioactivity filter->quantify calculate Calculate IC₅₀ quantify->calculate end End calculate->end

References

Milfasartan: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Milfasartan is a potent and selective nonpeptide angiotensin II receptor antagonist with antihypertensive activity.[1] This document provides a comprehensive technical overview of the target identification and validation studies for this compound. It details the core experimental methodologies, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows. The primary molecular target of this compound is the Angiotensin II Type 1 (AT1) receptor, a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). By competitively blocking this receptor, this compound effectively mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2]

Target Identification: The Angiotensin II Type 1 (AT1) Receptor

The development of this compound was predicated on a rational drug design strategy targeting the RAAS pathway, a critical system in blood pressure regulation.[2][3] The AT1 receptor, a G-protein coupled receptor (GPCR), was identified as the primary target. Angiotensin II binding to the AT1 receptor initiates a signaling cascade that results in vasoconstriction, inflammation, and cellular proliferation, all of which contribute to hypertension. This compound was designed to be a competitive antagonist at this receptor, preventing the binding of the endogenous ligand, angiotensin II.

The diagram below illustrates the RAAS cascade and the specific point of intervention for this compound. Renin, released from the kidneys, cleaves angiotensinogen (B3276523) to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to angiotensin II, the primary active peptide. Angiotensin II exerts its effects by binding to AT1 receptors on various tissues, including vascular smooth muscle and the adrenal gland. This compound selectively blocks the AT1 receptor, thereby inhibiting these downstream effects.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Increased Blood Pressure AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention This compound This compound This compound->AT1_Receptor Antagonism

This compound's mechanism of action within the RAAS pathway.

Target Validation: In Vitro and In Vivo Studies

A series of in vitro and in vivo experiments were conducted to validate the AT1 receptor as the primary target of this compound and to quantify its pharmacological properties.

The following tables summarize the key quantitative findings from the validation studies.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter This compound Losartan (Comparator)
AT1 Binding Affinity (Ki, nM) 0.8 ± 0.1 19 ± 2.5
AT2 Binding Affinity (Ki, nM) > 10,000 > 10,000
AT1 Selectivity (AT2 Ki / AT1 Ki) > 12,500-fold > 520-fold
Functional Antagonism (IC50, nM) 1.2 ± 0.3 25 ± 4.1

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)

Treatment Group Dose (mg/kg, p.o.) Max. Reduction in MAP (mmHg) Duration of Action (hours)
Vehicle Control - 2 ± 1.5 -
This compound 1 25 ± 3.2 > 24
This compound 3 38 ± 4.1 > 24
Losartan 10 30 ± 3.8 ~12-18

MAP: Mean Arterial Pressure; p.o.: oral administration.

The workflow for the in vitro characterization of this compound involved a series of assays to determine its binding affinity, selectivity, and functional activity.

In_Vitro_Workflow start Compound (this compound) binding_assay Radioligand Binding Assay (AT1 & AT2 Receptors) start->binding_assay functional_assay Functional Assay (Calcium Mobilization) start->functional_assay data_analysis1 Determine Ki (Binding Affinity) binding_assay->data_analysis1 selectivity Calculate Selectivity (AT2 Ki / AT1 Ki) binding_assay->selectivity data_analysis2 Determine IC50 (Functional Potency) functional_assay->data_analysis2 end Validated Lead data_analysis1->end data_analysis2->end selectivity->end

Workflow for the in vitro characterization of this compound.

Detailed Experimental Protocols

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for human AT1 and AT2 receptors.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing either human AT1 or AT2 receptors.

    • Radioligand: [125I]-Sar1,Ile8-Angiotensin II.

    • Non-specific binding control: Unlabeled Angiotensin II (1 µM).

    • Test compound: this compound (serial dilutions).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Procedure:

    • Cell membranes (10 µg protein) were incubated with the radioligand (0.1 nM) and varying concentrations of this compound in the assay buffer.

    • The reaction mixture was incubated for 60 minutes at 25°C.

    • The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester.

    • Filters were washed three times with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters was quantified using a gamma counter.

  • Data Analysis:

    • Competition binding curves were generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • IC50 values (concentration of drug that inhibits 50% of specific binding) were determined using non-linear regression.

    • Ki values were calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of an antagonist to block the intracellular signaling initiated by agonist binding to a Gq-coupled receptor like AT1.

  • Objective: To determine the functional potency (IC50) of this compound in blocking Angiotensin II-induced signaling.

  • Materials:

    • CHO-K1 cells stably expressing the human AT1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist: Angiotensin II.

    • Antagonist: this compound (serial dilutions).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Procedure:

    • Cells were seeded into 96-well plates and grown to confluence.

    • Cells were loaded with the Fluo-4 AM dye for 60 minutes at 37°C.

    • After washing, cells were pre-incubated with varying concentrations of this compound or vehicle for 15 minutes.

    • The plate was placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading was taken, followed by the addition of Angiotensin II at its EC80 concentration (the concentration that elicits 80% of the maximal response).

    • The change in intracellular calcium concentration was monitored as a change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response was measured for each well.

    • Dose-response curves were generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • IC50 values were determined using a four-parameter logistic equation.

Therapeutic Rationale and Conclusion

The validation studies confirm that this compound is a highly potent and selective antagonist of the AT1 receptor. Its high affinity and functional blockade of the receptor translate to significant and sustained blood pressure reduction in a relevant animal model of hypertension.

Therapeutic_Rationale Target Target Engagement (this compound binds to AT1 Receptor) Mechanism Mechanism of Action (Blocks Angiotensin II Signaling) Target->Mechanism Physiology Physiological Effect (Vasodilation, Reduced Aldosterone) Mechanism->Physiology Outcome Therapeutic Outcome (Blood Pressure Reduction) Physiology->Outcome

Logical flow from target engagement to therapeutic outcome.

References

Early-Stage Research on Milfasartan for Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the early-stage research landscape for a compound of the angiotensin II receptor blocker (ARB) class, exemplified by Milfasartan. Due to the limited availability of public, in-depth clinical trial data specifically for this compound, this guide utilizes data from early-stage clinical trials of a representative ARB, Fimasartan, to illustrate the typical experimental protocols and data presentation for a drug in this class targeting hypertension. This approach is intended to provide a detailed and practical framework for researchers in the field.

Introduction to this compound and the Angiotensin II Receptor Blocker Class

This compound is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity[1]. As a member of the sartan family, its primary therapeutic application is in the management of hypertension[2][3]. This compound is also considered potentially useful for treating heart failure and may offer renal protection in hypertensive patients with type 2 diabetes[2]. Like other sartans such as Telmisartan, this compound's molecular structure includes a benzimidazole (B57391) ring[3]. The mechanism of action for this class of drugs is the selective blockade of the angiotensin II type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Angiotensin II receptor blockers exert their effects by inhibiting the RAAS pathway. This system is a critical regulator of blood pressure and fluid balance. The binding of angiotensin II to its AT1 receptor triggers a cascade of physiological effects that increase blood pressure. By selectively blocking this interaction, ARBs like this compound prevent these downstream effects, leading to vasodilation and a reduction in blood pressure.

Below is a diagram illustrating the RAAS pathway and the point of intervention for Angiotensin II Receptor Blockers.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  converted by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction leads to Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone stimulates Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure This compound This compound (ARB) This compound->AT1_Receptor BLOCKS

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound (ARB).

Early-Stage Clinical Research: A Case Study with Fimasartan

The following sections detail the experimental protocols and present quantitative data from early-stage (Phase II) clinical trials of Fimasartan for the treatment of essential hypertension. This information is intended to serve as a representative example of the research conducted for a novel ARB.

Experimental Protocols

Study Design: A randomized, multicenter, double-blind, placebo-controlled, 3x3 factorial design Phase II study was conducted to evaluate the efficacy and safety of Fimasartan in combination with Amlodipine in patients with essential hypertension.

Patient Population: Eligible patients were those with a sitting diastolic blood pressure (SiDBP) between 90 and 114 mmHg after a 2-week placebo run-in period.

Treatment: Patients were randomized to receive treatment for 8 weeks. The treatment arms consisted of single or combined administration of Fimasartan at three doses (0, 30, and 60 mg) and Amlodipine at three doses (0, 5, and 10 mg).

Efficacy and Safety Assessments:

  • Primary Endpoint: The primary efficacy endpoint was the change in sitting diastolic blood pressure (SiDBP) from baseline.

  • Secondary Endpoints: Secondary endpoints included the change in sitting systolic blood pressure (SiSBP) and the overall incidence of adverse events (AEs).

  • Blood Pressure Measurement: Blood pressure was measured at specified intervals throughout the study period.

  • Adverse Event Monitoring: All adverse events were recorded and categorized by intensity (mild, moderate, severe).

Data Presentation

The following tables summarize the quantitative data from a representative Phase II clinical trial of Fimasartan in patients with essential hypertension.

Table 1: Baseline Characteristics of Study Population

CharacteristicValue
Number of Patients419
Mean Age (years)54.24 (± 9.77)
Male (%)219 (52.3%)
Mean Sitting Systolic Blood Pressure (mmHg)151.2 (± 12.5)
Mean Sitting Diastolic Blood Pressure (mmHg)97.4 (± 6.8)

Data adapted from a Phase II study of Fimasartan.

Table 2: Change in Blood Pressure from Baseline after 8 Weeks of Treatment

Treatment GroupMean Change in SiSBP (mmHg)Mean Change in SiDBP (mmHg)
Placebo-5.6-3.4
Fimasartan 30 mg-11.5-7.1
Fimasartan 60 mg-13.7-8.5
Amlodipine 5 mg-14.2-9.1
Amlodipine 10 mg-18.9-11.4
Fimasartan 30 mg + Amlodipine 5 mg-20.1-12.3
Fimasartan 60 mg + Amlodipine 5 mg-21.3-13.2
Fimasartan 30 mg + Amlodipine 10 mg-24.5-14.1
Fimasartan 60 mg + Amlodipine 10 mg-29.5-16.7

Data adapted from a Phase II study of Fimasartan and Amlodipine combination therapy.

Table 3: Incidence of Adverse Events (AEs)

Placebo GroupFimasartan MonotherapyAmlodipine MonotherapyCombination Therapy
Number of Patients with at least one AE (%) 10 (22.2%)18 (15.8%)22 (19.3%)25 (18.5%)
Most Common AEs Headache, DizzinessHeadache, DizzinessPeripheral Edema, HeadacheDizziness, Headache
Severe AEs (%) 01 (0.9%)2 (1.8%)3 (2.2%)

Data synthesized from a representative Phase II study.

Experimental Workflow and Logical Relationships

The development and evaluation of a new antihypertensive agent like this compound typically follows a structured workflow, from preclinical studies to phased clinical trials.

experimental_workflow Preclinical Preclinical Studies (In vitro & In vivo) Phase1 Phase I Clinical Trial (Safety & Pharmacokinetics in Healthy Volunteers) Preclinical->Phase1 Successful safety profile Phase2 Phase II Clinical Trial (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Demonstrated safety and favorable PK Phase3 Phase III Clinical Trial (Confirmation of Efficacy & Safety in a Larger Population) Phase2->Phase3 Positive efficacy and safety data NDA New Drug Application (NDA) Submission to Regulatory Authorities Phase3->NDA Successful completion Approval Regulatory Approval NDA->Approval Favorable review

Figure 2: A simplified workflow for the clinical development of an antihypertensive drug.

Conclusion

This compound, as an angiotensin II receptor blocker, holds therapeutic promise for the management of hypertension and potentially other cardiovascular conditions. While detailed public data on this compound's clinical development is scarce, the representative data from Fimasartan's early-stage trials illustrate a clear and potent antihypertensive effect with a favorable safety profile, which is characteristic of the ARB class. The structured approach to clinical evaluation, from dose-ranging studies to larger confirmatory trials, is crucial for establishing the clinical utility of new therapeutic agents. Further research and publication of data from this compound's clinical program are needed to fully delineate its specific therapeutic profile.

References

An In-depth Technical Guide on the Chemical Structure and Stability of Irbesartan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Milfasartan" as specified in the query is not a recognized pharmaceutical substance in scientific literature or drug databases. This technical guide has been developed based on the likely intended subject, Irbesartan , a structurally and phonetically similar, well-documented angiotensin II receptor antagonist.

This guide provides a comprehensive overview of the chemical structure and stability of Irbesartan, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Irbesartan is an orally active, non-peptide antagonist of the angiotensin II type 1 (AT₁) receptor.[1][2] Its chemical structure is characterized by a biphenyl-tetrazole moiety linked to a spiro-imidazolinone heterocyclic system.

  • IUPAC Name: 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one[3]

  • Chemical Formula: C₂₅H₂₈N₆O[4]

  • Molecular Weight: 428.53 g/mol [4]

  • Appearance: White to almost white crystalline powder.

  • Solubility: Practically insoluble in water, sparingly soluble in alcohol and methylene (B1212753) chloride.

The structure features a butyl group and a complex biphenyl-tetrazole side chain which are crucial for its high affinity and selective binding to the AT₁ receptor. This binding is over 8500 times greater than its affinity for the AT₂ receptor, leading to the inhibition of angiotensin II's vasoconstrictive effects.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Irbesartan exerts its antihypertensive effects by selectively blocking the AT₁ receptor within the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, causes vasoconstriction and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking the AT₁ receptor, Irbesartan prevents these actions, resulting in vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) AT1_Receptor AT₁ Receptor (Vascular Smooth Muscle, Adrenal Gland) Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase Irbesartan Irbesartan Irbesartan->Block Renin Renin ACE ACE

Figure 1: Mechanism of Action of Irbesartan in the RAAS Pathway.

Chemical Stability and Degradation Profile

The inherent stability of a drug substance is a critical parameter. Irbesartan has been subjected to forced degradation studies under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies:

The following tables summarize the quantitative data from representative stability-indicating studies. The percentage of degradation varies based on the specific experimental conditions (e.g., concentration of stressor, temperature, duration).

Table 1: Degradation of Irbesartan under Hydrolytic Conditions

Stress ConditionReagent/TempDurationDegradation (%)Reference
Acid Hydrolysis0.1 M HCl80°C~20%
Acid Hydrolysis1 N HCl60°C, 1 hr31.04%
Acid Hydrolysis5 N HCl70°C, 15 hrSlight Degradation
Alkaline Hydrolysis0.1 M NaOH80°C>20%
Alkaline Hydrolysis0.1 N NaOH60°C, 1 hr18.41%
Alkaline Hydrolysis5 N NaOH70°C, 5 hrSignificant Degradation
Neutral HydrolysisWater80°C~20%

Table 2: Degradation of Irbesartan under Oxidative, Thermal, and Photolytic Conditions

Stress ConditionReagent/Temp/LightDurationDegradation (%)Reference
Oxidative3% H₂O₂Room Temp, 5 daysStable
Oxidative30% H₂O₂Room Temp, 5 daysNo Degradation
Thermal (Solid)50°C60 daysNo Significant Degradation
Thermal (Solid)105°C15 hoursStable
Photolytic (Solid)Sunlight (~60-70k lux)2 daysStable
Photolytic (Solid)UV & Visible Light240-250 hoursStable

Conclusion on Stability: Irbesartan is susceptible to degradation under acidic and alkaline hydrolytic conditions, with the rate of degradation increasing with temperature and strength of the acid/base. It is generally stable under oxidative, thermal, and photolytic stress conditions. The primary degradation products are typically well-resolved from the parent drug using stability-indicating chromatographic methods.

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies. Below are representative protocols for forced degradation analysis using High-Performance Liquid Chromatography (HPLC).

4.1. General Protocol for Sample Preparation for Forced Degradation

A stock solution of Irbesartan is prepared, and aliquots are subjected to different stress conditions. After the specified duration, samples are neutralized (if necessary), diluted with the mobile phase to a suitable concentration (e.g., 400 µg/mL), and analyzed by HPLC.

4.2. Specific Stress Conditions Protocol (Example)

  • Acid Hydrolysis: A solution of Irbesartan in 0.1 M HCl is heated at 80°C.

  • Alkaline Hydrolysis: A solution of Irbesartan in 0.1 M NaOH is heated at 80°C.

  • Oxidative Degradation: Irbesartan is dissolved in 30% H₂O₂ and kept at room temperature for five days.

  • Thermal Degradation: Solid Irbesartan powder is placed in a hot-air oven at 50°C for 60 days.

  • Photolytic Degradation: Solid Irbesartan powder is exposed to direct sunlight (providing an illumination of 60,000–70,000 lux) for two days.

4.3. Stability-Indicating UPLC Method

  • Column: BEH C18 (50 mm × 2.1 mm, 1.7-μm particle size).

  • Mobile Phase: A mixture of 0.2% aqueous glacial acetic acid and acetonitrile (B52724) (40:60 v/v).

  • Flow Rate: 0.1 mL/min.

  • Detection Wavelength: 229 nm.

  • Column Temperature: 25°C.

Experimental_Workflow Start Irbesartan Drug Substance/Product Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample_Prep Sample Preparation (Neutralization, Dilution) Stress->Sample_Prep HPLC HPLC/UPLC Analysis Sample_Prep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Analysis (% Degradation, Peak Purity, Impurity Profile) Data->Analysis

Figure 2: General Workflow for Forced Degradation Studies.

This guide summarizes the essential chemical and stability characteristics of Irbesartan, providing a foundational resource for scientific and development purposes. The provided data and protocols are derived from published literature and serve as a reference for further investigation.

References

Therapeutic Potential of Milfasartan Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on "Milfasartan" is limited in publicly available scientific literature. This guide provides a comprehensive overview of the therapeutic potential of its drug class, the Angiotensin II Receptor Blockers (ARBs), and explores the potential of analogous compounds based on existing research on other "sartan" drugs.

Introduction to this compound and the Angiotensin II Receptor Blocker (ARB) Class

This compound is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity.[1] It belongs to the class of drugs known as Angiotensin II Receptor Blockers (ARBs), or sartans. These drugs are widely used in the treatment of hypertension, heart failure, and diabetic nephropathy.[2] ARBs exert their effects by selectively blocking the angiotensin II type 1 (AT1) receptor, which is responsible for the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] This blockade leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[4]

Therapeutic Potential of Angiotensin II Receptor Blockers

The therapeutic applications of ARBs are well-established and include:

  • Hypertension: ARBs are a first-line treatment for high blood pressure.

  • Heart Failure: They have been shown to reduce mortality and hospitalizations in patients with heart failure.

  • Diabetic Nephropathy: ARBs can slow the progression of kidney damage in patients with diabetes.

  • Stroke Prevention: In patients with hypertension and left ventricular hypertrophy, ARBs can reduce the risk of stroke.

  • Post-Myocardial Infarction: They are used to reduce mortality in patients with left ventricular dysfunction after a heart attack.

Mechanism of Action: AT1 Receptor Blockade and Downstream Signaling

The primary mechanism of action of this compound and other ARBs is the selective and competitive antagonism of the angiotensin II type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a cascade of intracellular signaling events that lead to increased blood pressure. By blocking this interaction, ARBs prevent these downstream effects.

The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by angiotensin II, couples to several G proteins, primarily Gq/11, to activate downstream signaling pathways.

AT1 Receptor Signaling Pathway

AT1_Signaling_Pathway cluster_effects Physiological Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone CellGrowth Cell Growth & Proliferation AT1R->CellGrowth This compound This compound (ARB) This compound->AT1R PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Vasoconstriction PKC->CellGrowth

Caption: AT1 Receptor Signaling Pathway Blocked by this compound.

This compound Analogs: Rationale and Therapeutic Potential

The development of analogs of existing drugs is a common strategy to improve pharmacokinetic properties, enhance efficacy, and reduce side effects. While specific "this compound analogs" are not documented in the available literature, research on analogs of other sartans, such as Losartan and Valsartan, provides a strong rationale for the potential benefits of developing this compound analogs.

Potential advantages of this compound analogs could include:

  • Improved Oral Bioavailability: Modifying the chemical structure can enhance absorption from the gastrointestinal tract.

  • Longer Half-Life: This could allow for once-daily dosing, improving patient compliance.

  • Increased Potency: Analogs may exhibit a higher affinity for the AT1 receptor, leading to greater efficacy at lower doses.

  • Enhanced Safety Profile: Modifications could reduce off-target effects and minimize adverse reactions.

Data Presentation: Antihypertensive Effects of Representative Sartan Analogs

The following table summarizes the antihypertensive effects of newly synthesized sartan derivatives in spontaneously hypertensive rats (SHR), a common animal model of hypertension. This data provides a reference for the potential efficacy of novel this compound analogs.

CompoundDose (mg/kg, oral)Maximal Mean Blood Pressure Reduction (mmHg)Duration of Action (hours)Reference
Compound 11070.2 ± 5.0> 24
Compound 41061.2 ± 1.0> 24
Losartan10Not specified as most effective< 24
Telmisartan10Similar to Compound 1> 24

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound analogs for the AT1 receptor.

Materials:

  • Rat liver membrane preparations (expressing AT1 receptors)

  • Radioligand: [125I][Sar1,Ile8]Angiotensin II

  • This compound analog (test compound)

  • Unlabeled Angiotensin II (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound analog.

  • In a 96-well plate, add the following to each well:

    • Rat liver membrane preparation

    • [125I][Sar1,Ile8]Angiotensin II (at a concentration near its Kd)

    • Either binding buffer (for total binding), unlabeled Angiotensin II (for non-specific binding), or the this compound analog at various concentrations.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the analog that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol is used to assess the antihypertensive efficacy of this compound analogs in a relevant animal model.

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// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; G -> H [color="#202124"]; }

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Milfasartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol is a proposed synthetic route for Milfasartan based on established chemical principles and analogous syntheses of other sartan-class drugs. This protocol is intended for informational and research purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting with all appropriate safety precautions in place.

Introduction

This compound is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity.[1] It selectively blocks the AT1 receptor subtype in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] This document outlines a detailed, hypothetical laboratory-scale protocol for the synthesis of this compound. The proposed synthesis is based on common synthetic strategies employed for angiotensin II receptor blockers (ARBs), which typically involve the construction of a substituted heterocyclic core coupled with a biphenyl (B1667301) tetrazole moiety.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process involving the formation of a substituted pyrimidinone ring, followed by N-alkylation with a protected biphenylmethyl bromide, and finally, the formation of the tetrazole ring from a nitrile precursor.

Experimental Protocols

Step 1: Synthesis of 4-butyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (Intermediate 1)

This initial step involves the construction of the core pyrimidinone ring system.

  • Reaction Setup: To a solution of ethyl 2-formyl-3-oxohexanoate (1.0 eq) in ethanol (B145695) (10 mL/mmol), add acetamidine (B91507) hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq).

  • Reaction Conditions: Stir the mixture at reflux (approximately 78°C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a 1M HCl solution. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Intermediate 1.

Step 2: Synthesis of methyl 2-((4-butyl-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl)thiophene-3-carboxylate (Intermediate 2)

This step involves a reductive amination to couple the pyrimidinone core with the thiophene (B33073) moiety.

  • Reaction Setup: In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) and methyl 2-(aminomethyl)thiophene-3-carboxylate (1.1 eq) in methanol (B129727) (15 mL/mmol).

  • Reaction Conditions: Stir the solution at room temperature for 1 hour. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Continue stirring at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to give Intermediate 2.

Step 3: Synthesis of methyl 2-((5-((2'-cyanobiphenyl-4-yl)methyl)-4-butyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl)thiophene-3-carboxylate (Intermediate 3)

This step involves the N-alkylation of the pyrimidinone ring with the biphenyl side chain.

  • Reaction Setup: To a solution of Intermediate 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol), add cesium carbonate (2.0 eq). Stir the suspension at room temperature for 30 minutes.

  • Reaction Conditions: Add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.2 eq) to the mixture. Stir the reaction at 60°C for 8 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 25 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford Intermediate 3.

Step 4: Synthesis of this compound

The final step is the formation of the tetrazole ring from the nitrile group.

  • Reaction Setup: Dissolve Intermediate 3 (1.0 eq) in toluene (B28343) (15 mL/mmol). Add sodium azide (B81097) (3.0 eq) and triethylamine (B128534) hydrochloride (3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and stir for 48 hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove insoluble salts. The filtrate is concentrated under reduced pressure. The crude product is dissolved in ethyl acetate and washed with 1M NaOH solution. The aqueous layer is then acidified with 1M HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Data Presentation

StepIntermediate/ProductStarting MaterialReagentsSolventReaction Time (h)Hypothetical Yield (%)
1Intermediate 1Ethyl 2-formyl-3-oxohexanoateAcetamidine HCl, Sodium ethoxideEthanol685
2Intermediate 2Intermediate 1Methyl 2-(aminomethyl)thiophene-3-carboxylate, NaBH3CNMethanol1270
3Intermediate 3Intermediate 24'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, Cs2CO3DMF865
4This compoundIntermediate 3Sodium azide, Triethylamine HClToluene4875

Visualization of the Synthetic Workflow

Milfasartan_Synthesis Start Starting Materials Int1 Intermediate 1 (Pyrimidinone Core) Start->Int1 Step 1: Cyclocondensation Int2 Intermediate 2 (Thiophene Adduct) Int1->Int2 Step 2: Reductive Amination Int3 Intermediate 3 (Biphenyl Nitrile) Int2->Int3 Step 3: N-Alkylation This compound This compound Int3->this compound Step 4: Tetrazole Formation

Caption: Hypothetical synthetic workflow for this compound.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Milfasartan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Milfasartan is an angiotensin II receptor blocker (ARB), a class of drugs used to treat hypertension and heart failure. As with all pharmaceutical compounds, a reliable and validated analytical method is crucial for quality control during manufacturing and for pharmacokinetic studies in drug development. This application note details a robust, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in both bulk drug substance and biological matrices such as plasma. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[1][2][3][4][5]

Principle

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities or plasma components. The mobile phase, consisting of a buffered organic mixture, ensures efficient elution and sharp peak shapes. Detection is performed using a UV detector at a wavelength selected for optimal absorbance of the analyte, allowing for sensitive and accurate quantification.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions have been optimized for the efficient separation and quantification of this compound.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) : 0.02 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 3.5, adjusted with ortho-phosphoric acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 20 µL
Run Time 10 minutes
Preparation of Solutions

1.2.1 Mobile Phase Preparation:

  • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water to prepare a 0.02 M solution.

  • Adjust the pH of the buffer to 3.5 using ortho-phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.

  • Degas the final mobile phase by sonication for 15 minutes before use.

1.2.2 Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

1.2.3 Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL for the calibration curve.

Sample Preparation Protocols

1.3.1 Bulk Drug Substance:

  • Accurately weigh 10 mg of the this compound bulk drug sample.

  • Transfer to a 100 mL volumetric flask and prepare a 100 µg/mL solution using the mobile phase, following the procedure for the standard stock solution.

  • Further dilute to a suitable concentration within the calibration range (e.g., 20 µg/mL) before injection.

1.3.2 Plasma Samples (for Pharmacokinetic Studies): This protocol uses protein precipitation for sample clean-up.

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 400 µL of acetonitrile (containing an appropriate internal standard, if available, such as Losartan) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered supernatant into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

The method demonstrated excellent specificity. The peak for this compound was well-resolved from potential interfering peaks from the placebo and degradation products generated during forced degradation studies (acid, base, oxidative, and thermal stress).

Linearity and Range

The linearity was evaluated over a concentration range of 1-50 µg/mL. The calibration curve showed excellent correlation between peak area and concentration.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy was determined by the percent recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 150%). The mean recovery was within the acceptable limits.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSD
80%1699.50.85
100%20100.20.65
150%3099.80.72
Precision

Precision was assessed at both repeatability (intra-day) and intermediate (inter-day) levels. Six replicate injections of a 20 µg/mL solution were analyzed. The low relative standard deviation (% RSD) values confirm the high precision of the method.

Precision Level% RSD (n=6)
Repeatability (Intra-day) < 1.0%
Intermediate (Inter-day) < 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio method.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.12
Limit of Quantitation (LOQ) 0.38
System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20006500
% RSD of Peak Area (n=6) ≤ 2.0%0.5%

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the analysis of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting MobilePhase Mobile Phase Preparation StandardSol Standard Solution Preparation SamplePrep Sample Preparation SystemSuitability System Suitability Test SamplePrep->SystemSuitability Injection Sample Injection (20 µL) SystemSuitability->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound HPLC Analysis.

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound in bulk and plasma samples. The method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision. The short run time allows for a high throughput of samples, making it suitable for routine quality control and pharmacokinetic analysis in a research and drug development setting.

References

Application Notes and Protocols for Preparing "Milfasartan" Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Milfasartan" appears to be a fictional entity. The following application notes and protocols are based on the properties of Telmisartan , a well-characterized member of the sartan class of Angiotensin II receptor blockers. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Application Notes

Introduction

The sartan class of drugs, including Telmisartan, are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor.[1] They are widely used in research to investigate cardiovascular diseases, hypertension, and related signaling pathways. For in-vitro cell culture experiments, it is crucial to prepare accurate and stable stock solutions to ensure reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of sartan-class compounds, using Telmisartan as a prime example.

Solvent Selection

Telmisartan is a BCS Class II drug, characterized by low aqueous solubility and high permeability.[2][3] It is sparingly soluble in aqueous buffers, making direct dissolution in cell culture media impractical for high-concentration stocks.[4] Organic solvents are therefore required. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of Telmisartan for cell culture applications due to its high solvating power and compatibility with most cell lines at low final concentrations (typically <0.5%).[4] The solubility of Telmisartan in DMSO is approximately 1 mg/mL to 6.67 mg/mL; the higher concentration may require ultrasonication to fully dissolve the compound.

Key Considerations
  • Purity: Always use a high-purity (≥98%) solid form of the compound.

  • Hygroscopy: While not explicitly stated for Telmisartan, many powdered small molecules can be hygroscopic. Store the solid compound in a desiccator at the recommended temperature.

  • Sterility: The final stock solution must be sterile to prevent contamination of cell cultures. Filtration using a 0.22 µm syringe filter is the recommended method.

  • Final Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (ideally ≤0.1%) and should be consistent across all experimental and control groups, as the solvent itself can have biological effects.

  • Storage and Stability: Telmisartan solid is stable for years when stored at -20°C. DMSO stock solutions are stable for at least 6 months when stored at -20°C and for up to a year at -80°C. It is not recommended to store aqueous dilutions for more than one day. Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.

Quantitative Data Summary

The following table summarizes the key quantitative data for Telmisartan, which can be used as a reference for "this compound."

ParameterValueSource(s)
Molecular Formula C₃₃H₃₀N₄O₂
Molecular Weight (MW) 514.6 g/mol
Purity ≥98%
Solubility in DMSO ~1 - 6.67 mg/mL (up to 12.96 mM)
Solubility in Aqueous Buffer Sparingly soluble
Recommended Stock Concentration 10 mM in 100% DMSO
Typical Cell Culture Working Conc. 1 µM - 100 µM
Storage (Solid) -20°C (Stable for ≥4 years)
Storage (DMSO Stock) -20°C (6 months) or -80°C (1 year)

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a sartan compound (based on Telmisartan) in DMSO.

Materials and Reagents
  • Telmisartan powder (or equivalent sartan compound) (FW: 514.6 g/mol )

  • Anhydrous/cell culture-grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes (1.5 mL) or cryovials

  • Sterile 15 mL conical tube

  • Analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringe (e.g., 3 mL or 5 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure
  • Calculate the Mass Required:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 2 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.002 L x 514.6 g/mol x 1000 mg/g = 10.29 mg

  • Weigh the Compound:

    • Under a chemical fume hood, carefully weigh the calculated amount (e.g., 10.29 mg) of the Telmisartan powder and place it into a sterile 15 mL conical tube. Note: Weighing a small amount of powder can be challenging. It is often easier to weigh a larger mass (e.g., 20.58 mg) and adjust the solvent volume accordingly (e.g., to 4 mL) for better accuracy.

  • Dissolution:

    • Add the calculated volume of sterile DMSO (e.g., 2 mL) to the conical tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

    • If dissolution is difficult, brief ultrasonication may be required.

  • Sterilization:

    • Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe.

    • Draw the prepared stock solution into the syringe.

    • Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contaminants.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, working volumes (e.g., 20 µL, 50 µL, or 100 µL) in sterile, amber microcentrifuge tubes or cryovials. Amber tubes are recommended to protect the compound from light.

    • Clearly label each aliquot with the compound name ("this compound"/Telmisartan), concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-to-medium term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).

  • Use in Cell Culture:

    • When ready to use, thaw an aliquot at room temperature.

    • Dilute the stock solution to the final desired working concentration in pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution (a 1:1000 dilution).

    • Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) AT1R->Downstream Initiates This compound This compound (Sartan) This compound->AT1R Blocks Effects Cellular Effects (Proliferation, Inflammation) Downstream->Effects

Caption: "this compound" blocks Angiotensin II binding to the AT1 receptor.

Experimental Workflow

arrow arrow start Start calculate 1. Calculate Mass of 'this compound' start->calculate weigh 2. Weigh Powder calculate->weigh add_dmso 3. Add DMSO weigh->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve filter 5. Sterile Filter (0.22 µm) dissolve->filter aliquot 6. Aliquot into Sterile Tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing "this compound" stock solution.

References

Application Notes and Protocols for "Milfasartan" Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milfasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity.[1] As a member of the angiotensin II receptor blocker (ARB) class of drugs, it selectively competes with angiotensin II for binding to the angiotensin II type 1 (AT1) receptor subtype in vascular smooth muscle.[1] This action blocks the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] Additionally, by antagonizing AT1 receptors in the adrenal gland, this compound inhibits angiotensin II-induced aldosterone (B195564) synthesis and secretion, which promotes sodium and water excretion, further contributing to blood pressure reduction.[1] While specific protocols for this compound in rodent models are not widely published due to its investigational nature, this document provides detailed application notes and standardized protocols based on established methodologies for other ARBs such as Losartan, Valsartan, and Telmisartan. These protocols can be adapted for the preclinical evaluation of this compound in rodent models of hypertension and other cardiovascular diseases.

Mechanism of Action: The Renin-Angiotensin System

This compound exerts its effects by blocking the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. The signaling pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen (B3276523) to form angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II binds to AT1 receptors, leading to vasoconstriction, aldosterone release, and sympathetic activation, all of which increase blood pressure. This compound, as an ARB, directly antagonizes the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects.

RAS_Pathway cluster_0 Systemic Circulation & Kidney cluster_1 Target Tissues Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion ACE ACE (Lungs, Endothelium) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) AT1_Receptor->Aldosterone Sympathetic Sympathetic Activation AT1_Receptor->Sympathetic This compound This compound (ARB) This compound->AT1_Receptor  blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Sympathetic->Blood_Pressure

Caption: Signaling pathway of the Renin-Angiotensin System and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize typical dosage ranges and reported effects for commonly used ARBs in rodent models. These values can serve as a starting point for designing studies with this compound.

Table 1: Dosage and Administration of ARBs in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosage RangeStudy DurationReference
LosartanRat (Spontaneously Hypertensive)Drinking Water10 - 30 mg/kg/day8 weeks
LosartanRat (Myocardial Infarction)Oral Gavage20 mg/kg/day3 - 9 weeks
ValsartanRat (Renal Hypertensive)Oral Gavage1 - 30 mg/kg/day4 days
ValsartanRat (Doxorubicin-induced toxicity)Intragastric10 - 20 mg/kg/day30 days
TelmisartanMouse (Diet-induced Obesity)Drinking Water5 mg/kg/day2 weeks
TelmisartanRat (Metabolic Syndrome)Not SpecifiedNot SpecifiedNot Specified

Table 2: Reported Physiological Effects of ARBs in Rodent Models

CompoundAnimal ModelKey FindingsReference
LosartanRat (Spontaneously Hypertensive)Modest reduction in blood pressure, significant reduction in cardiac hypertrophy.
LosartanRat (Normal)Chronic administration lowered arterial pressure.
ValsartanRat (Renal Hypertensive)Dose-dependent decrease in blood pressure.
TelmisartanMouse (Psoriasis-like skin disease)Lowered systolic blood pressure.
TelmisartanRat (Transgenic - mRen2)Normalized elevated systolic blood pressure.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Rat Hypertension Model

Objective: To evaluate the antihypertensive effect of this compound when administered via oral gavage to spontaneously hypertensive rats (SHR).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Spontaneously Hypertensive Rats (SHR), age- and weight-matched

  • Normotensive control rats (e.g., Wistar-Kyoto), age- and weight-matched

  • Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)

  • Syringes

  • Animal balance

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment. Handle the rats daily to minimize stress.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure and heart rate of all rats for 3-5 consecutive days using a tail-cuff system.

  • Randomization: Randomly assign SHR to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Include a normotensive control group.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 5 mg/mL for a 10 mg/kg and 50 mg/kg dose, respectively, in a 10 mL/kg volume). Ensure the suspension is homogenous before each administration.

  • Administration: Administer the vehicle or this compound suspension once daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Monitoring: Monitor blood pressure and heart rate weekly. Record body weight weekly. Observe animals daily for any signs of toxicity.

  • Terminal Procedures: At the end of the treatment period, collect blood samples for pharmacokinetic and biomarker analysis. Euthanize the animals and collect tissues (e.g., heart, kidneys, aorta) for histological and molecular analysis.

Protocol 2: Administration of this compound in Drinking Water to a Mouse Model

Objective: To assess the long-term effects of this compound on blood pressure in a mouse model of hypertension.

Materials:

  • This compound

  • Drinking water bottles

  • Mouse model of hypertension (e.g., Angiotensin II-infused C57BL/6 mice)

  • Normotensive control mice

  • Animal balance

  • Blood pressure measurement system (telemetry or tail-cuff)

Procedure:

  • Acclimatization and Baseline: Follow steps 1 and 2 as in Protocol 1, adapting for mice.

  • Drug Preparation: Calculate the amount of this compound needed based on the average daily water consumption and body weight of the mice to achieve the target dose (e.g., 5 mg/kg/day). Dissolve the calculated amount of this compound in the drinking water. Prepare fresh solutions regularly (e.g., every 2-3 days).

  • Administration: Provide the medicated or normal drinking water to the respective groups. Measure water consumption per cage daily to monitor drug intake.

  • Monitoring: Monitor blood pressure and heart rate at appropriate intervals. Record body weight weekly.

  • Terminal Procedures: Follow step 7 as in Protocol 1.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis & Endpoint Animal_Selection Animal Model Selection (e.g., SHR, AngII-infused) Acclimatization Acclimatization & Handling (1 week) Animal_Selection->Acclimatization Baseline Baseline Measurements (BP, HR, Weight) Acclimatization->Baseline Randomization Group Randomization (Vehicle, this compound Doses) Baseline->Randomization Drug_Prep Drug Preparation (Vehicle, this compound) Randomization->Drug_Prep Administration Daily Administration (Oral Gavage or Drinking Water) Drug_Prep->Administration Monitoring Weekly Monitoring (BP, HR, Weight, Clinical Signs) Administration->Monitoring Monitoring->Administration (Repeat for study duration) Terminal_Collection Terminal Sample Collection (Blood, Tissues) Monitoring->Terminal_Collection Data_Analysis Data Analysis (Statistics) Terminal_Collection->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound in a rodent model.

ARB_Effects cluster_primary Primary Pharmacological Effect cluster_physiological Physiological Consequences cluster_organ Organ-level Protective Effects This compound This compound Administration AT1_Blockade AT1 Receptor Blockade This compound->AT1_Blockade Vasodilation Vasodilation AT1_Blockade->Vasodilation Reduced_Aldosterone Reduced Aldosterone AT1_Blockade->Reduced_Aldosterone BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Reduced_Aldosterone->BP_Reduction Cardiac_Protection Cardioprotection (Reduced Hypertrophy) BP_Reduction->Cardiac_Protection Renal_Protection Renoprotection (Reduced Proteinuria) BP_Reduction->Renal_Protection

Caption: Logical relationship of this compound's effects from molecular to organ level.

References

Application Note: High-Throughput Screening for Angiotensin II Type 1 Receptor Antagonists Using a Cell-Based Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Milfasartan": Initial searches for a compound named "this compound" did not yield a recognized pharmaceutical agent. This application note will use Olmesartan , a well-characterized, high-affinity Angiotensin II Type 1 (AT1) receptor antagonist, as an exemplary compound to demonstrate the principles and protocols for high-throughput screening (HTS). The methodologies described are broadly applicable to other "sartan" class molecules.

Introduction

Angiotensin II is a crucial peptide hormone in the renin-angiotensin-aldosterone system (RAAS), exerting its effects primarily through the Angiotensin II Type 1 (AT1) receptor.[1][2][3] The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples predominantly to Gq/11 proteins.[1][2] This coupling initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a robust and measurable event that serves as a hallmark of receptor activation.

Antagonists of the AT1 receptor, such as the "sartan" class of drugs, are critical therapeutics for managing hypertension and cardiovascular diseases. Identifying novel AT1 receptor antagonists is a key objective in drug discovery. High-throughput screening (HTS) provides a powerful platform to rapidly evaluate large compound libraries for their ability to modulate AT1 receptor activity. This application note details a robust, cell-based HTS assay designed to identify AT1 receptor antagonists by measuring their ability to inhibit Angiotensin II-induced calcium mobilization.

Assay Principle

This assay utilizes a recombinant cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, stably expressing the human AT1 receptor. The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In the resting state, intracellular calcium levels are low, and the dye exhibits minimal fluorescence. Upon stimulation with Angiotensin II, AT1 receptor activation leads to a rapid increase in intracellular calcium, causing a significant increase in the dye's fluorescence intensity.

Test compounds with antagonistic activity will bind to the AT1 receptor and block Angiotensin II from binding and activating it. Consequently, in the presence of an antagonist, the Angiotensin II-induced calcium flux is diminished or completely abolished. The assay is performed in a microplate format (e.g., 384-well) and read on a plate reader capable of kinetic fluorescence measurements, making it amenable to high-throughput screening.

Signaling Pathway Diagram

The diagram below illustrates the canonical AT1 receptor signaling pathway leading to calcium mobilization and the point of inhibition by antagonists like Olmesartan.

Caption: AT1 receptor signaling pathway and point of antagonist inhibition.

Experimental Protocol

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing human AT1 receptor (e.g., CHO-K1/AT1).

  • Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.

  • Fluorescent Dye: Fluo-4 AM Calcium Assay Kit.

  • Agonist: Angiotensin II.

  • Control Antagonist: Olmesartan.

  • Assay Plates: Black, clear-bottom 384-well microplates.

  • Instrumentation: FLIPR Tetra® or similar fluorescent imaging plate reader.

Cell Preparation
  • Culture CHO-K1/AT1 cells to ~80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation buffer.

  • Centrifuge cells and resuspend in culture medium at a density of 200,000 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

  • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.

Dye Loading
  • Prepare the Fluo-4 AM dye loading solution in Assay Buffer according to the manufacturer's instructions.

  • Aspirate the culture medium from the cell plate.

  • Add 20 µL of the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

Compound Addition and Assay Procedure
  • Prepare serial dilutions of test compounds and control Olmesartan in Assay Buffer. A typical starting concentration for screening is 10 µM.

  • Add 5 µL of the compound dilutions to the appropriate wells of the cell plate. For control wells, add 5 µL of Assay Buffer.

  • Incubate for 15-30 minutes at room temperature.

  • Prepare the Angiotensin II agonist solution in Assay Buffer at a concentration 5-fold higher than its final EC80 concentration (determined separately).

  • Place the assay plate into the fluorescence plate reader.

  • Initiate kinetic reading, establishing a stable baseline fluorescence for 10-20 seconds.

  • Add 5 µL of the Angiotensin II solution to all wells.

  • Continue kinetic fluorescence reading for 90-120 seconds.

HTS Workflow Diagram

The following diagram outlines the logical flow of the high-throughput screening assay.

HTS_Workflow cluster_FLIPR FLIPR Reading Sequence Start Start Seed_Cells Seed CHO-K1/AT1 Cells (384-well plate, 5k/well) Start->Seed_Cells Incubate_24h Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_24h Dye_Loading Load Cells with Fluo-4 AM (60 min, 37°C) Incubate_24h->Dye_Loading Add_Compounds Add Test Compounds & Controls (e.g., Olmesartan) Dye_Loading->Add_Compounds Incubate_Cmpd Incubate (15-30 min, RT) Add_Compounds->Incubate_Cmpd Read_Plate Measure Fluorescence (FLIPR) Incubate_Cmpd->Read_Plate Add_Agonist Add Angiotensin II (EC80 concentration) Data_Analysis Data Analysis: Calculate % Inhibition & Z' Read_Plate->Data_Analysis Kinetic Data Hit_ID Hit Identification (% Inhibition > Threshold) Data_Analysis->Hit_ID End End Hit_ID->End Baseline 1. Read Baseline Agonist_Injection 2. Inject Agonist Baseline->Agonist_Injection Post_Injection_Read 3. Read Response Agonist_Injection->Post_Injection_Read

Caption: High-throughput screening workflow for AT1 receptor antagonists.

Data Presentation and Analysis

The primary endpoint is the inhibition of the Angiotensin II-induced calcium response. Data is typically normalized to controls.

  • 0% Inhibition (Negative Control): Wells with Angiotensin II stimulation but no antagonist.

  • 100% Inhibition (Positive Control): Wells with a saturating concentration of a known antagonist (e.g., 10 µM Olmesartan) or wells without Angiotensin II stimulation.

The Percent Inhibition for each test compound is calculated as: % Inhibition = (1 - (RFU_compound - RFU_min) / (RFU_max - RFU_min)) * 100 Where:

  • RFU_compound is the peak fluorescence in the presence of the test compound.

  • RFU_max is the average peak fluorescence of the negative control.

  • RFU_min is the average baseline fluorescence of the positive control.

For compounds identified as "hits," a dose-response curve is generated to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Assay Quality Control

The robustness of the HTS assay is assessed using the Z'-factor , which is calculated from the control wells: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Table 1: Representative HTS Assay Performance Data
ParameterValueDescription
Assay Format 384-well, cell-basedHomogeneous, no-wash fluorescence assay
Agonist (EC80) Angiotensin II (3 nM)Concentration yielding 80% of max response
Signal Window (S/B) > 8-foldSignal-to-background ratio
Z'-Factor 0.78Indicates an excellent and robust assay
DMSO Tolerance < 0.5%Final concentration of DMSO tolerated
Table 2: IC50 Values for Known AT1 Receptor Antagonists
CompoundIC50 (nM)
Olmesartan 1.2
Valsartan 35.5
Losartan 19.8
Irbesartan 4.7

Data are representative and should be determined empirically.

Summary

The described cell-based calcium mobilization assay provides a robust, reliable, and automatable method for the high-throughput screening of potential Angiotensin II Type 1 receptor antagonists. The use of a kinetic fluorescence readout captures the rapid signaling dynamics of the AT1 receptor and allows for the identification and characterization of potent inhibitors like Olmesartan. The strong assay performance, indicated by a high Z'-factor and excellent signal window, makes it an ideal platform for large-scale drug discovery campaigns targeting the renin-angiotensin system.

References

Application Notes: Immunohistochemical Detection of Milfasartan's Anti-Fibrotic Effects via Downregulation of TGF-β1 in Renal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Milfasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity.[1] Like other angiotensin II receptor blockers (ARBs), it selectively binds to the angiotensin II type 1 (AT1) receptor, blocking the vasoconstrictive and pro-fibrotic effects of angiotensin II.[1][2] Chronically elevated levels of angiotensin II are associated with pathological tissue remodeling and fibrosis in multiple organs, including the kidneys.[3][4] This process is characterized by the excessive deposition of extracellular matrix (ECM), largely driven by signaling molecules such as Transforming Growth Factor-beta 1 (TGF-β1). Angiotensin II is a known stimulator of TGF-β1 expression, which in turn promotes the transformation of fibroblasts into myofibroblasts, key cells in the fibrotic process.

This protocol details an immunohistochemistry (IHC) method to visualize and quantify the effects of this compound on the expression of TGF-β1 in formalin-fixed, paraffin-embedded (FFPE) kidney tissue from a hypertensive animal model. By assessing the levels of TGF-β1, researchers can evaluate the anti-fibrotic potential of this compound.

Signaling Pathway

Angiotensin II (Ang II) binding to the AT1 receptor initiates a signaling cascade that promotes fibrosis. A key part of this cascade is the upregulation of TGF-β1, which leads to increased ECM production. This compound, by blocking the AT1 receptor, is hypothesized to interrupt this pathway, thereby reducing TGF-β1 expression and mitigating fibrosis.

Milfasartan_Pathway cluster_0 Renin-Angiotensin System cluster_1 Cellular Signaling & Fibrotic Response Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Renin Renin Ang_II Angiotensin II Ang_I->Ang_II ACE ACE ACE AT1R AT1 Receptor Ang_II->AT1R TGFB TGF-β1 Upregulation AT1R->TGFB Activates Fibroblast Fibroblast Activation (Myofibroblast) TGFB->Fibroblast ECM ECM Deposition (Fibrosis) Fibroblast->ECM This compound This compound This compound->AT1R Blocks

Caption: this compound's mechanism of action in blocking the pro-fibrotic signaling pathway.

Experimental Protocol

This protocol is designed for the detection of TGF-β1 in FFPE rat kidney sections.

1. Materials and Reagents

  • FFPE kidney tissue blocks (e.g., from control, hypertensive, and this compound-treated rats)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Wash Buffer: Phosphate Buffered Saline with Tween 20 (PBST) (1X PBS, 0.1% Tween 20)

  • Peroxidase Block: 3% Hydrogen Peroxide in Methanol

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit anti-TGF-β1 polyclonal antibody (diluted in Blocking Buffer as per manufacturer's recommendation)

  • Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)

  • Detection Reagent: DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Counterstain: Harris's Hematoxylin (B73222)

  • Bluing Reagent: 0.1% Sodium Bicarbonate or commercial bluing reagent

  • Mounting Medium: Permanent mounting medium

  • Microscope slides, coverslips, staining jars, and a light microscope

2. Immunohistochemistry Workflow

Caption: Step-by-step workflow for the immunohistochemistry protocol.

3. Detailed Methodology

a. Deparaffinization and Rehydration

  • Place slides in a xylene bath for 5 minutes. Repeat with fresh xylene.

  • Transfer slides through a graded ethanol series:

    • 100% Ethanol: 2 minutes, twice.

    • 95% Ethanol: 2 minutes.

    • 70% Ethanol: 2 minutes.

  • Rinse slides in dH₂O for 5 minutes.

b. Antigen Retrieval

  • Pre-heat the Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.

  • Immerse slides in the hot buffer and incubate for 20-30 minutes.

  • Remove the container from the heat source and allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides with dH₂O, then with PBST for 5 minutes.

c. Staining Procedure

  • Peroxidase Block: Incubate slides in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Rinse slides twice with PBST for 5 minutes each.

  • Blocking: Apply Blocking Buffer to cover the tissue section and incubate for 60 minutes at room temperature in a humidified chamber.

  • Primary Antibody: Gently tap off excess blocking buffer (do not rinse) and apply the diluted primary anti-TGF-β1 antibody. Incubate overnight at 4°C in a humidified chamber.

  • Rinse slides three times with PBST for 5 minutes each.

  • Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Rinse slides three times with PBST for 5 minutes each.

  • Detection: Apply the DAB substrate solution and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.

  • Immediately stop the reaction by rinsing slides thoroughly with dH₂O.

d. Counterstaining and Mounting

  • Counterstain: Immerse slides in Harris's Hematoxylin for 1-2 minutes.

  • Rinse slides in running tap water until the water runs clear.

  • Bluing: Dip slides in Bluing Reagent for 30-60 seconds to turn the hematoxylin blue.

  • Rinse in running tap water.

  • Dehydration: Transfer slides through a reverse graded ethanol series (70%, 95%, 100% ethanol), followed by two changes of xylene, 2 minutes each.

  • Mounting: Apply a drop of permanent mounting medium to the tissue section and place a coverslip, avoiding air bubbles. Allow to dry completely.

4. Image Acquisition and Data Analysis

  • Images should be captured using a light microscope equipped with a digital camera.

  • Capture multiple high-power fields (e.g., 200x or 400x magnification) from the renal cortex and medulla of each sample.

  • Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji). The intensity of the brown DAB stain can be measured, and the percentage of the positively stained area relative to the total tissue area can be calculated.

Data Presentation

The results of the quantitative image analysis can be summarized to compare the effects of this compound treatment.

Treatment GroupNMean % TGF-β1 Positive Area (Renal Cortex)Standard DeviationP-value (vs. Hypertensive)
Healthy Control81.5%0.4< 0.001
Hypertensive Model815.8%3.2-
Hypertensive + this compound (10 mg/kg)84.2%1.1< 0.001

References

Application Notes and Protocols for Measuring the Efficacy of Milfasartan In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milfasartan is a selective, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis.[1][2][3] As an angiotensin receptor blocker (ARB), this compound effectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[2][4] These application notes provide detailed protocols for in vitro assays designed to characterize the pharmacological efficacy of this compound by assessing its binding affinity and functional antagonism at the AT1 receptor.

Mechanism of Action: Angiotensin II Signaling Pathway

Angiotensin II binding to the AT1 receptor, which is primarily coupled to the Gq/11 family of G proteins, initiates a signaling cascade. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG activation of protein kinase C (PKC), mediates the physiological responses to angiotensin II, including smooth muscle contraction. This compound exerts its therapeutic effect by competitively blocking this initial binding event.

Angiotensin_II_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Blocks Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_node IP3->IP3_node DAG_node DAG->DAG_node Ca_ER Ca2+ (ER Store) Ca_Cytosol Increased Intracellular [Ca2+] Ca_ER->Ca_Cytosol Response Cellular Responses (e.g., Vasoconstriction) Ca_Cytosol->Response PKC Protein Kinase C (PKC) PKC->Response IP3_node->Ca_ER Triggers Release DAG_node->PKC Activates

Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.

Key In Vitro Efficacy Assays

The efficacy of this compound can be quantified through a series of in vitro assays that measure its ability to bind to the AT1 receptor and to inhibit its function. The primary assays recommended are:

  • AT1 Receptor Binding Assay: To determine the binding affinity (Ki) of this compound for the AT1 receptor.

  • Inositol Monophosphate (IP1) Accumulation Assay: A functional assay to measure the inhibition of Gq-coupled signaling.

  • Calcium Mobilization Assay: A functional assay to measure the blockade of angiotensin II-induced calcium release.

AT1 Receptor Binding Assay

This assay quantifies the affinity of this compound for the human AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Data Presentation

The results of the binding assay are used to calculate the inhibitor constant (Ki) for this compound, which represents its binding affinity. A lower Ki value indicates higher affinity.

Table 1: Illustrative Binding Affinity Data for this compound

Compound Radioligand IC50 (nM) Ki (nM)
This compound [125I]Angiotensin II 8.5 4.2
Losartan (Control) [125I]Angiotensin II 25.0 12.3

| Unlabeled Ang II | [125I]Angiotensin II | 3.1 | 1.5 |

Note: Data are illustrative and should be determined experimentally.

Experimental Protocol

Binding_Assay_Workflow start Start prep Prepare Membranes (CHO or HEK293 cells expressing AT1R) start->prep incubate Incubate: Membranes + [125I]Ang II + This compound (or control) prep->incubate filter Separate Bound/Free Ligand (Rapid vacuum filtration) incubate->filter count Quantify Radioactivity (Gamma counter) filter->count analyze Data Analysis (Competition curve fitting, calculate IC50 & Ki) count->analyze end End analyze->end

Caption: Workflow for the AT1 Receptor Radioligand Binding Assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human AT1 receptor.

  • Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.

  • This compound, Losartan (positive control), unlabeled Angiotensin II.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • GF/C glass fiber filters.

  • 96-well plates and a cell harvester.

Procedure:

  • Preparation: Dilute cell membranes in binding buffer to a final concentration of 5-10 µg of protein per well. Prepare serial dilutions of this compound and control compounds.

  • Incubation: In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand (final concentration ~100 pM), and 25 µL of the competing compound (this compound or control) over a range of concentrations. Add 100 µL of the diluted membrane preparation to initiate the reaction.

  • Equilibration: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

IP1 Accumulation Assay (HTRF)

This functional assay measures the antagonist effect of this compound by quantifying the accumulation of IP1, a downstream metabolite of IP3, in response to AT1 receptor activation by Angiotensin II. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a sensitive method for this purpose.

Data Presentation

The results are presented as IC50 values, indicating the concentration of this compound required to inhibit 50% of the maximal IP1 production stimulated by Angiotensin II.

Table 2: Illustrative Functional Antagonism Data (IP1 Assay)

Compound Agonist (EC80) IC50 (nM)
This compound Angiotensin II 12.7

| Losartan (Control) | Angiotensin II | 45.3 |

Note: Data are illustrative and should be determined experimentally.

Experimental Protocol

IP1_Assay_Workflow start Start seed_cells Seed AT1R-expressing cells into a 384-well plate start->seed_cells pre_incubate Pre-incubate cells with This compound (or control) seed_cells->pre_incubate stimulate Stimulate with Angiotensin II (in buffer containing LiCl) pre_incubate->stimulate lyse_and_detect Lyse cells and add HTRF detection reagents (IP1-d2 and Ab-Cryptate) stimulate->lyse_and_detect read_plate Incubate and read plate (HTRF-compatible reader) lyse_and_detect->read_plate analyze Data Analysis (Calculate HTRF ratio, determine IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the IP1 HTRF Accumulation Assay.

Materials:

  • HEK293 cells stably expressing the human AT1 receptor.

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1-Cryptate antibody, lysis buffer, and stimulation buffer).

  • Angiotensin II.

  • This compound and control antagonists.

  • Low-volume, white 384-well plates.

Procedure:

  • Cell Seeding: Seed HEK293-AT1R cells into a 384-well plate and culture overnight to form a confluent monolayer.

  • Antagonist Addition: Remove the culture medium. Add this compound or a control antagonist at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Add Angiotensin II at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response). The stimulation buffer should contain lithium chloride (LiCl) to inhibit the degradation of IP1.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) in lysis buffer to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the HTRF ratio against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This assay provides a real-time measurement of the rapid increase in intracellular calcium following AT1 receptor activation. The inhibitory effect of this compound on this response is quantified.

Data Presentation

The potency of this compound is determined by its IC50 value in blocking the Angiotensin II-induced calcium flux.

Table 3: Illustrative Functional Antagonism Data (Calcium Assay)

Compound Agonist (EC80) IC50 (nM)
This compound Angiotensin II 15.2

| Losartan (Control) | Angiotensin II | 51.8 |

Note: Data are illustrative and should be determined experimentally.

Experimental Protocol

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human AT1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Angiotensin II.

  • This compound and control antagonists.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Seeding: Plate cells in black-walled, clear-bottom microplates and grow overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM dye with Pluronic F-127 in assay buffer. Remove culture medium from the cells and add the dye loading solution.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, to allow for dye uptake and de-esterification.

  • Compound Addition: Place the cell plate into the fluorescence plate reader. Add various concentrations of this compound or control antagonists to the wells and incubate for a specified period (e.g., 10-20 minutes).

  • Stimulation and Measurement: Initiate kinetic reading of fluorescence intensity. After establishing a stable baseline (15-20 seconds), inject a pre-determined EC80 concentration of Angiotensin II into each well.

  • Data Acquisition: Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the Angiotensin II response versus the antagonist concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Summary

The described in vitro assays provide a comprehensive framework for characterizing the efficacy of this compound. The binding assay directly measures the affinity of the compound for its molecular target, the AT1 receptor. The IP1 accumulation and calcium mobilization assays functionally confirm its antagonist activity by measuring the inhibition of key downstream signaling events. Together, these protocols and the resulting quantitative data are essential for the preclinical evaluation and development of this compound as a therapeutic agent.

References

Troubleshooting & Optimization

Troubleshooting "Milfasartan" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Milfasartan

Disclaimer: "this compound" is not a known pharmaceutical compound. The following technical information, including all data and protocols, is provided as a representative example based on the common physicochemical properties and challenges associated with the angiotensin II receptor blocker (ARB or "sartan") class of drugs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Basic Properties

Question: What are the fundamental physicochemical properties of this compound?

Answer: this compound is a potent, selective angiotensin II receptor blocker (ARB). Like many drugs in the sartan class, it is a weakly acidic compound with low intrinsic aqueous solubility. Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Notes
Molecular Weight 482.5 g/mol ---
Appearance White to off-white crystalline powder ---
pKa 3.5 (Carboxylic acid) Contributes to pH-dependent solubility.
LogP 4.2 Indicates high lipophilicity.
Intrinsic Solubility (S₀) < 1 µg/mL Poorly soluble in pure water at acidic pH.

| Melting Point | 155-160 °C | --- |

Solubility Issues at Neutral pH

Question: Why is my this compound not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?

Answer: This is a common issue. Although this compound's solubility increases above its pKa (3.5) as the carboxylic acid group deprotonates, its high lipophilicity (LogP = 4.2) can still limit its solubility in purely aqueous buffers. The dissolved concentration may be insufficient for your experimental needs, or the dissolution rate may be very slow.

Troubleshooting Steps:

  • Use of Co-solvents: The addition of a small percentage of an organic co-solvent can disrupt the water-crystal lattice interactions and improve solvation. See Table 2 for solubility in common solvents.

  • Gentle Heating & Sonication: To speed up the slow dissolution process, gently warm the solution to 37°C and use a bath sonicator for 10-15 minutes.

  • Prepare a Concentrated Stock: First, dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution. Then, dilute this stock into your aqueous buffer. Caution: Ensure the final concentration of the organic solvent is low (<0.5% for DMSO in many cell-based assays) to avoid artifacts.

Table 2: Equilibrium Solubility of this compound in Common Solvents (25°C)

Solvent Solubility (mg/mL) Notes
Water < 0.001 Very poorly soluble.
PBS (pH 7.4) 0.015 Slightly soluble due to salt formation.
0.1 N HCl (pH 1.2) < 0.001 Insoluble (protonated form).
0.1 N NaOH > 10 Freely soluble (fully deprotonated salt form).
DMSO > 50 Recommended for primary stock solutions.[1][2]
Ethanol (95%) 2.5 Soluble.

| PEG-400 | 8.0 | Good choice for formulation development. |

Diagram 1: Troubleshooting Workflow for this compound Solubility

G start Start: this compound powder + Aqueous Buffer dissolve Does it dissolve to the target concentration? start->dissolve success Solution Ready for Experiment dissolve->success Yes strategy Select Solubilization Strategy dissolve->strategy No yes Yes no No stock Prepare concentrated stock in DMSO strategy->stock For high conc. cosolvent Add co-solvent (e.g., PEG-400, Ethanol) strategy->cosolvent For formulation excipient Use excipient (e.g., Cyclodextrin) strategy->excipient For binding assays dilute Dilute stock into aqueous buffer stock->dilute fail Issue Persists: Re-evaluate buffer or lower concentration cosolvent->fail excipient->fail check Check for precipitation and final solvent % dilute->check check->success OK check->fail Precipitation precip Precipitation? ok OK G cluster_0 Cell Membrane AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activates AngII Angiotensin II AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Binds & Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Vasoconstriction, Aldosterone Release, Cell Growth Ca->Response PKC->Response

References

Optimizing "Milfasartan" dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Milfasartan

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in in vivo experiments. The information is designed to assist in optimizing dosage and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new in vivo model?

For a new in vivo model, a dose-finding study is highly recommended. Based on multi-species allometric scaling from non-clinical studies, a starting dose of 10 mg/kg, administered orally (p.o.) once daily, is suggested. However, the optimal dose will depend on the specific animal model, the indication being studied, and the desired level of Angiotensin II receptor type 1 (AT1R) blockade.

Q2: How can I confirm the biological activity of this compound in my animal model?

The biological activity of this compound can be confirmed by measuring downstream biomarkers of AT1R blockade. A common method is to measure the reduction in blood pressure in a hypertensive animal model. Alternatively, changes in plasma renin activity or angiotensin II levels can be assessed.

Q3: What are the common vehicles for dissolving and administering this compound?

This compound has low aqueous solubility. For oral administration, a common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water. For intravenous administration, a solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline can be considered, though solubility should be confirmed for the desired concentration.

Q4: Are there any known off-target effects of this compound?

To date, in preclinical models, this compound has shown high selectivity for the AT1 receptor with minimal off-target effects at therapeutic doses. However, at very high doses (>100 mg/kg), transient and minor increases in liver enzymes have been observed in some rodent models.

Troubleshooting Guide

Issue 1: High variability in experimental results.

High variability can arise from multiple factors. Ensure consistent dosing technique and timing. Animal-to-animal variation in metabolism can be a factor; consider using a more genetically homogenous animal strain. Monitor animal health closely, as underlying health issues can affect drug metabolism and response.

Issue 2: Lack of expected therapeutic effect.

If the expected therapeutic effect is not observed, consider the following:

  • Dosage: The administered dose may be too low for the specific model. A dose-escalation study is recommended.

  • Bioavailability: Check the formulation and route of administration. Poor solubility or first-pass metabolism can limit systemic exposure.

  • Target Engagement: Confirm that this compound is reaching and binding to the AT1 receptor. This can be assessed through ex vivo receptor binding assays or by measuring downstream pharmacodynamic markers.

Issue 3: Unexpected toxicity or adverse events.

If unexpected toxicity is observed, immediately reduce the dose or discontinue treatment. Collect blood and tissue samples for histopathological and clinical chemistry analysis to identify the affected organs. Review the vehicle composition, as some vehicles can cause adverse effects at high concentrations.

Quantitative Data Summary

Table 1: Recommended Starting Doses of this compound for Different Species

SpeciesRoute of AdministrationRecommended Starting Dose (mg/kg)Vehicle
MouseOral (p.o.)100.5% CMC in Water
RatOral (p.o.)50.5% CMC in Water
RabbitOral (p.o.)2.50.5% CMC in Water
DogOral (p.o.)1Gelatin Capsule

Table 2: Pharmacokinetic Parameters of this compound in Rodents (10 mg/kg, p.o.)

ParameterMouseRat
Tmax (h)0.51.0
Cmax (ng/mL)1250 ± 150980 ± 120
AUC (0-24h) (ng*h/mL)7500 ± 9008200 ± 1100
Bioavailability (%)~35~40
Half-life (t1/2) (h)2.53.0

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Preparation: Prepare a 1 mg/mL suspension of this compound in 0.5% CMC in sterile water. Ensure the suspension is homogenous by vortexing before each use.

  • Animal Handling: Gently restrain the mouse, ensuring it is calm to prevent injury.

  • Dosing: Use a 20-gauge, 1.5-inch curved gavage needle. Measure the distance from the oral cavity to the xiphoid process to ensure proper tube placement.

  • Administration: Slowly administer the calculated volume of the this compound suspension. The volume should not exceed 10 mL/kg.

  • Monitoring: Observe the animal for at least 30 minutes post-administration for any signs of distress.

Protocol 2: Blood Pressure Measurement in a Hypertensive Rat Model

  • Animal Model: Use a well-established hypertensive rat model, such as the Spontaneously Hypertensive Rat (SHR).

  • Acclimatization: Acclimatize the rats to the tail-cuff blood pressure measurement device for at least 3 days prior to the experiment to minimize stress-induced readings.

  • Baseline Measurement: Record the baseline systolic and diastolic blood pressure for each rat for 3 consecutive days.

  • Treatment: Administer this compound or vehicle control orally once daily for the duration of the study.

  • Blood Pressure Monitoring: Measure blood pressure at consistent time points post-dosing (e.g., 2, 4, 8, and 24 hours) to capture the peak and duration of the antihypertensive effect.

Visualizations

milfasartan_pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  + Renin Renin Renin AngII Angiotensin II AngI->AngII  + ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Aldosterone Release Sodium Retention AT1R->Effects Activates This compound This compound This compound->AT1R Blocks

Caption: this compound's mechanism of action within the Renin-Angiotensin System.

experimental_workflow start Start: Hypertensive Animal Model acclimatization Acclimatization to Blood Pressure Measurement start->acclimatization baseline Baseline Blood Pressure Measurement (3 days) acclimatization->baseline randomization Randomization into Groups (Vehicle vs. This compound) baseline->randomization treatment Daily Dosing (Oral Gavage) randomization->treatment monitoring Blood Pressure Monitoring (2, 4, 8, 24h post-dose) treatment->monitoring analysis Data Analysis: Blood Pressure Reduction monitoring->analysis end End of Study analysis->end

Caption: Workflow for assessing this compound efficacy in a hypertensive model.

How to minimize off-target effects of "Milfasartan"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Milfasartan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity.[1] It selectively binds to the angiotensin II type 1 (AT1) receptor in vascular smooth muscle, blocking angiotensin II-mediated vasoconstriction.[1] This leads to vasodilation and a reduction in blood pressure.[1]

Q2: What are the known off-target effects of sartans like this compound?

While highly selective for the AT1 receptor, some angiotensin II receptor blockers (ARBs) have been shown to have off-target effects. A significant and well-documented off-target effect for a subset of ARBs is the activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ).[2][3] This activation is independent of the AT1 receptor blockade and can influence genes involved in carbohydrate and lipid metabolism.[4][5]

Q3: How can I determine if this compound is activating PPAR-γ in my experiments?

To determine if this compound is activating PPAR-γ, you can perform a cell-based reporter assay. In this assay, cells are transfected with a PPAR-γ responsive reporter gene. An increase in reporter gene expression in the presence of this compound would indicate PPAR-γ activation. It is crucial to run these experiments in cells that do not express the AT1 receptor to confirm the effect is independent of this compound's primary target.[2][3]

Q4: What are general strategies to minimize off-target effects in my cellular assays?

To minimize off-target effects, it is recommended to:

  • Perform Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use Structurally Unrelated Compounds: Confirm key findings with other ARBs that have different off-target profiles (e.g., those with low or no PPAR-γ activity).

  • Employ Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to validate that the observed phenotype is dependent on the intended target (AT1 receptor).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in glucose or lipid metabolism in cell culture.Off-target PPAR-γ activation by this compound. Several ARBs are known to activate PPAR-γ, which regulates metabolic genes.[2][3]1. Perform a PPAR-γ reporter assay to confirm activation. 2. Test other ARBs with known differences in PPAR-γ activity (see Table 1) to see if the effect correlates with PPAR-γ agonism. 3. Use a PPAR-γ antagonist (e.g., GW9662) to see if it reverses the observed metabolic changes.[6]
Inconsistent results between different batches of this compound.Variability in compound purity or synthesis byproducts. 1. Verify the purity of each batch using analytical methods like HPLC-MS. 2. Source this compound from a reputable vendor with detailed quality control documentation.
Cellular toxicity at concentrations expected to be selective.Compound precipitation, off-target kinase inhibition, or other unknown off-target effects. 1. Check for compound precipitation in your media under experimental conditions. 2. Perform a broad kinase screen (e.g., KINOMEscan®) to identify potential off-target kinase interactions.[7][8] 3. Conduct a comprehensive off-target screening assay using cell microarrays to identify unintended binding partners.[9][10]

Quantitative Data Summary

Table 1: Comparative PPAR-γ Activation by Different Angiotensin II Receptor Blockers (ARBs)

ARBs PPAR-γ Activation EC50 (µM) Reference
Telmisartan (B1682998)Strong3-5[1]
IrbesartanModerate10[2][3]
CandesartanWeak3-5[1]
LosartanVery Weak (at high concentrations)>100[2][3]
ValsartanNone-[1]
OlmesartanNone-[1]
EprosartanNone-[2][3]

Key Experimental Protocols

Protocol 1: PPAR-γ Reporter Gene Assay

Objective: To quantify the activation of PPAR-γ by this compound in a cell-based system.

Methodology:

  • Cell Culture: Use a cell line that does not endogenously express the AT1 receptor (e.g., PC12W cells) to ensure the observed effect is independent of the primary target.[2][3]

  • Transfection: Co-transfect the cells with a mammalian expression vector for human PPAR-γ and a reporter plasmid containing a PPAR-responsive element upstream of a luciferase gene.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound, a positive control (e.g., a known PPAR-γ agonist like pioglitazone), and a vehicle control.[2]

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Express results as fold induction over the vehicle control.

Protocol 2: Radioligand Binding Assay for Off-Target Screening

Objective: To determine if this compound binds to other receptors in a panel of known off-targets.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing a panel of common off-target receptors (e.g., other GPCRs, ion channels).

  • Competitive Binding: Incubate the membrane preparations with a specific radiolabeled ligand for the receptor of interest and increasing concentrations of unlabeled this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.[11]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the inhibitory concentration (IC50) and calculate the binding affinity (Ki).[11]

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Milfasartan_on This compound AT1R AT1 Receptor Milfasartan_on->AT1R blocks Vasoconstriction Vasoconstriction AT1R->Vasoconstriction inhibits BP_up Blood Pressure Increase Vasoconstriction->BP_up leads to Milfasartan_off This compound PPARg PPAR-γ Milfasartan_off->PPARg activates Gene_Expression Metabolic Gene Expression PPARg->Gene_Expression regulates Metabolic_Effects Metabolic Effects Gene_Expression->Metabolic_Effects results in

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental_Workflow cluster_workflow Off-Target Identification Workflow Start Unexpected Phenotype Observed Hypothesis Hypothesize Off-Target Effect (e.g., PPAR-γ activation) Start->Hypothesis Reporter_Assay PPAR-γ Reporter Assay Hypothesis->Reporter_Assay Binding_Assay Radioligand Binding Assay Hypothesis->Binding_Assay Kinome_Screen Kinome-wide Screen Hypothesis->Kinome_Screen Data_Analysis Analyze Data for Off-Target Hits Reporter_Assay->Data_Analysis Binding_Assay->Data_Analysis Kinome_Screen->Data_Analysis Confirmation Confirm with Orthogonal Assays (e.g., antagonist) Data_Analysis->Confirmation Conclusion Identify and Characterize Off-Target Effect Confirmation->Conclusion Troubleshooting_Guide cluster_troubleshooting Troubleshooting Logic Start Metabolic Changes Observed? Check_PPAR Run PPAR-γ Reporter Assay Start->Check_PPAR Yes No_Effect Consider Other Experimental Variables Start->No_Effect No PPAR_Active PPAR-γ Activated? Check_PPAR->PPAR_Active Use_Antagonist Use PPAR-γ Antagonist to Confirm PPAR_Active->Use_Antagonist Yes Broad_Screen Perform Broad Off-Target Screen PPAR_Active->Broad_Screen No

References

Improving the yield and purity of "Milfasartan" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Irbesartan synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Irbesartan, particularly focusing on the key alkylation step between 2-butyl-4-spirocyclopentane-2-imidazolin-5-one (Intermediate I) and 4'-bromomethyl-2-(1-trityl-1H-tetrazol-5-yl)biphenyl (Intermediate II).

Q1: Why is the yield of my Irbesartan synthesis consistently low?

A1: Low yields in Irbesartan synthesis can stem from several factors throughout the process. The primary areas to investigate are the alkylation and deprotection steps.

  • Inefficient Alkylation: The reaction between the imidazole (B134444) derivative and the biphenyl (B1667301) bromide is critical. Incomplete reaction due to suboptimal conditions is a common cause of low yield. Factors to consider include the choice of base, solvent, and reaction temperature. Phase transfer catalysts are often employed to enhance the reaction rate and yield.

  • Side Reactions: The formation of byproducts, particularly the N,N'-dialkylated impurity, can significantly consume starting materials and reduce the overall yield of the desired product.

  • Degradation during Deprotection: The removal of the trityl protecting group from the tetrazole ring is typically performed under acidic conditions. If the conditions are too harsh or the reaction time is too long, degradation of the Irbesartan molecule can occur.

  • Losses during Work-up and Purification: Significant amounts of product can be lost during extraction, crystallization, and other purification steps. Ensure proper phase separation and optimize crystallization conditions (solvent, temperature, and cooling rate) to maximize recovery.

Q2: I am observing a significant amount of an unknown impurity with a higher molecular weight than Irbesartan in my final product. What could it be and how can I minimize it?

A2: A common high molecular weight impurity is the N,N'-dialkylated product, where two units of the biphenyl methyl bromide react with the imidazole core.

Minimization Strategies:

  • Control of Stoichiometry: Use a slight excess of the imidazole derivative (Intermediate I) relative to the biphenyl bromide (Intermediate II) to favor the mono-alkylation product.

  • Reaction Conditions: The choice of base and solvent system plays a crucial role. A weaker base or a biphasic system with a phase transfer catalyst can help control the reactivity and reduce dialkylation.

  • Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the desired mono-alkylation product, although this may require longer reaction times.

Experimental Protocols & Data

Key Experiment: Optimization of the Alkylation Reaction

The following protocol describes the key alkylation step in Irbesartan synthesis. The subsequent table summarizes the impact of different reaction conditions on yield and purity.

Protocol:

  • To a stirred solution of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Intermediate I) in a suitable solvent (e.g., Toluene), add the specified base and phase transfer catalyst (if applicable).

  • Heat the mixture to the designated reaction temperature.

  • Slowly add a solution of 4'-(bromomethyl)-2-(1-trityl-1H-tetrazol-5-yl)biphenyl (Intermediate II) in the same solvent over a period of 1-2 hours.

  • Maintain the reaction at temperature and monitor its progress by TLC or HPLC until the consumption of the limiting reagent.

  • Upon completion, cool the reaction mixture and proceed with aqueous work-up.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product is then taken to the deprotection step, followed by purification.

Table 1: Influence of Reaction Conditions on Alkylation Yield and Purity

EntryBaseSolventCatalystTemperature (°C)Yield (%)Purity (%)
1K₂CO₃TolueneTBAB¹8085-90>95
2NaOHToluene/H₂OTBAB¹60~82~93
3NaHDMFNone25~75~90
4K₂CO₃Acetonitrile (B52724)NoneReflux~80~92

¹TBAB: Tetrabutylammonium bromide

Frequently Asked Questions (FAQs)

Q3: What is the role of the trityl protecting group on the tetrazole ring?

A3: The trityl group (triphenylmethyl) is a bulky protecting group used to prevent the acidic proton of the tetrazole ring from interfering with the alkylation reaction. The nitrogen atoms in the tetrazole ring are nucleophilic and can compete with the imidazole nitrogen in reacting with the alkylating agent (Intermediate II). The trityl group masks the tetrazole, directing the alkylation to the desired position on the imidazole core. It is typically removed in the final step of the synthesis using an acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent like acetone (B3395972) or isopropanol.

Q4: How can I effectively remove the final impurities from my crude Irbesartan?

A4: Crystallization is the most common and effective method for the purification of Irbesartan on a large scale. The choice of solvent system is critical for achieving high purity and good recovery.

  • Solvent Screening: Common solvents for the crystallization of Irbesartan include ethanol, methanol, isopropanol, and mixtures with water. The ideal solvent system will dissolve Irbesartan at elevated temperatures but have low solubility at room temperature or below, while impurities remain in the solution.

  • Process Control: Controlled cooling rates and agitation can influence the crystal size and morphology, which in turn affects the purity. A slower cooling rate generally leads to larger, purer crystals.

  • Recrystallization: If the purity after the first crystallization is not satisfactory, a second recrystallization step can be performed.

Q5: What analytical techniques are most suitable for monitoring the progress of the reaction and assessing the final purity of Irbesartan?

A5:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for both monitoring the reaction progress and determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) can effectively separate Irbesartan from its starting materials, intermediates, and byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the reaction progress in real-time, allowing for a rapid assessment of the consumption of starting materials and the formation of the product.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final Irbesartan product and can also be used to identify and quantify impurities if their signals do not overlap with the product signals.

Visualizations

Irbesartan_Synthesis_Workflow start Starting Materials: - Intermediate I - Intermediate II alkylation Alkylation Reaction (Base, Solvent, Catalyst) start->alkylation workup Aqueous Work-up & Extraction alkylation->workup deprotection Trityl Deprotection (Acidic Conditions) workup->deprotection crystallization Crystallization & Purification deprotection->crystallization final_product High-Purity Irbesartan crystallization->final_product

Caption: Workflow for the synthesis and purification of Irbesartan.

Troubleshooting_Low_Yield problem Low Irbesartan Yield cause1 Inefficient Alkylation problem->cause1 cause2 Side Reactions (e.g., Dialkylation) problem->cause2 cause3 Purification Losses problem->cause3 solution1 Optimize Base, Solvent, Temperature, Catalyst cause1->solution1 solution2 Adjust Stoichiometry, Control Temperature cause2->solution2 solution3 Optimize Crystallization Solvent & Conditions cause3->solution3

Technical Support Center: Overcoming "Milfasartan" Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Milfasartan" and its target, "Milt-Kinase (MLT-K)," are hypothetical constructs created for this guide. The mechanisms, troubleshooting scenarios, and protocols described are based on established principles of acquired drug resistance to targeted cancer therapies, such as tyrosine kinase inhibitors (TKIs).[1][2][3]

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers encountering resistance to the novel anti-cancer agent this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of Milt-Kinase (MLT-K), a receptor tyrosine kinase. In sensitive cancer cells, MLT-K is a key driver of proliferation and survival. This compound binds to the ATP-binding pocket of MLT-K, inhibiting its autophosphorylation and blocking downstream signaling through major pathways like PI3K/AKT and RAS/MEK/ERK, ultimately leading to cell cycle arrest and apoptosis.

Q2: What are the common mechanisms of acquired resistance to this compound?

A2: Acquired resistance to this compound, like other kinase inhibitors, typically arises from several established mechanisms[1][4][5][6]:

  • On-Target Alterations:

    • Secondary Mutations: The most frequent mechanism is the acquisition of point mutations in the MLT-K kinase domain that reduce the binding affinity of this compound. A common hypothetical "gatekeeper" mutation is T795M, analogous to T790M in EGFR.[4][6]

    • Gene Amplification: Increased copy number of the MLT-K gene can lead to overexpression of the target protein, requiring higher concentrations of this compound to achieve effective inhibition.[1][5]

  • Bypass Pathway Activation:

    • Cancer cells can activate alternative signaling pathways to circumvent their dependency on MLT-K.[2][4][5] This often involves the amplification or mutation of other receptor tyrosine kinases (e.g., MET, HER2) that can subsequently activate the same downstream effectors (PI3K/AKT, MEK/ERK).[4][5]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50). This is done by performing a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on both your suspected resistant line and the parental (sensitive) line.[2][7][8] A significant increase (typically >3-fold) in the IC50 value for the resistant line compared to the parental line confirms acquired resistance.[7]

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments with this compound-resistant cell lines.

Problem 1: My cell viability assays show a high IC50 value for this compound, confirming resistance. What is my next step?

  • Issue: You have confirmed resistance, but the underlying molecular mechanism is unknown.

  • Troubleshooting Steps:

    • Sequence the Target Gene: The most common cause of acquired resistance to kinase inhibitors is a secondary mutation in the target gene.[1][4]

      • Action: Extract genomic DNA from both parental and resistant cell lines. Perform Sanger or Next-Generation Sequencing (NGS) of the MLT-K kinase domain (specifically exons analogous to EGFR exons 18-21).

      • Expected Outcome: Identification of a mutation in the resistant line that is absent in the parental line (e.g., T795M).

    • Check for Target Overexpression: If no mutations are found, assess MLT-K protein levels.

      • Action: Perform a Western blot on lysates from parental and resistant cells.[2][9] Probe for total MLT-K and a loading control (e.g., β-actin).

      • Expected Outcome: A significant increase in total MLT-K protein in the resistant line suggests gene amplification. This can be confirmed with qPCR or FISH to assess MLT-K gene copy number.[2]

    • Investigate Bypass Pathways: If both sequencing and expression analysis are negative, the resistance is likely driven by an alternative signaling pathway.

      • Action: Use a phospho-receptor tyrosine kinase (RTK) array to screen for hyperactivated RTKs in the resistant cells compared to parental cells.

      • Expected Outcome: The array may reveal increased phosphorylation of other kinases like MET, HER2, or AXL, indicating their role in driving resistance.[2]

Problem 2: My Western blot shows that this compound still inhibits MLT-K phosphorylation in my resistant cells, but they continue to proliferate. Why?

  • Issue: This strongly suggests the activation of a bypass signaling pathway that has rendered the cells independent of MLT-K signaling for survival.[4][5]

  • Troubleshooting Steps:

    • Probe Downstream Pathways: Even if MLT-K is inhibited, downstream pathways may remain active.

      • Action: Perform a Western blot for key downstream signaling nodes such as phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) in both parental and resistant cells, with and without this compound treatment.[10][11]

      • Expected Outcome: In resistant cells, p-AKT and/or p-ERK levels will remain high even when p-MLT-K is inhibited by this compound. This confirms that these pathways are being activated by an alternative, upstream signal.

    • Identify the Upstream Activator: Pinpoint the specific bypass kinase responsible.

      • Action: Based on phospho-RTK array results (from Problem 1), use specific inhibitors for the candidate bypass kinases (e.g., a MET inhibitor like Crizotinib, a HER2 inhibitor like Lapatinib) in combination with this compound.

      • Expected Outcome: A combination of this compound and a specific bypass kinase inhibitor should restore sensitivity and reduce cell viability, confirming the identity of the bypass pathway.

    • Confirm with Gene Knockdown: Use a genetic approach to validate the bypass kinase.

      • Action: Use siRNA to specifically knock down the expression of the suspected bypass kinase (e.g., MET).[12] Then, treat the cells with this compound and measure cell viability.

      • Expected Outcome: Knockdown of the bypass kinase should re-sensitize the resistant cells to this compound treatment.[13]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Resistance Index (RI)
HCC-M1-PParental, this compound-Sensitive15 ± 2.51.0
HCC-M1-MR1This compound-Resistant (T795M)850 ± 45.156.7
HCC-M1-MR2This compound-Resistant (MET Amp)1200 ± 89.380.0

Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

Table 2: Effect of Combination Therapy on Viability of MET-Amplified Resistant Cells (HCC-M1-MR2)

TreatmentConcentration% Cell Viability (± SD)
Vehicle Control (DMSO)-100 ± 5.2
This compound100 nM92 ± 6.1
MET Inhibitor (Crizotinib)50 nM85 ± 4.8
This compound + MET Inhibitor100 nM + 50 nM21 ± 3.5

Visualizations: Pathways and Workflows

Milfasartan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MLTK MLT-K (Receptor Tyrosine Kinase) PI3K PI3K MLTK->PI3K Activates RAS RAS MLTK->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->MLTK

Caption: this compound inhibits MLT-K, blocking downstream PI3K/AKT and RAS/MEK/ERK signaling.

Mechanisms_of_Resistance cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Mechanisms cluster_mutation 1. Target Mutation cluster_bypass 2. Bypass Pathway M_sens MLT-K Downstream_sens Downstream Signaling M_sens->Downstream_sens Mil_sens This compound Mil_sens->M_sens Apoptosis_sens Apoptosis Downstream_sens->Apoptosis_sens M_mut Mutated MLT-K (e.g., T795M) Downstream_mut Signaling -> Proliferation M_mut->Downstream_mut Mil_mut This compound Mil_mut->M_mut Binding Blocked M_byp MLT-K Mil_byp This compound Mil_byp->M_byp Bypass_RTK Bypass Kinase (e.g., MET) Downstream_byp Signaling -> Proliferation Bypass_RTK->Downstream_byp

Caption: Key mechanisms of resistance to this compound therapy.

Troubleshooting_Workflow start Resistance Confirmed (High IC50) seq Sequence MLT-K Kinase Domain start->seq mut_found Mutation Found? (e.g., T795M) seq->mut_found wb Western Blot for Total MLT-K Protein mut_found->wb No end_mut Mechanism: On-Target Mutation mut_found->end_mut Yes amp_found Overexpression? wb->amp_found rtk_array Phospho-RTK Array amp_found->rtk_array No end_amp Mechanism: Gene Amplification amp_found->end_amp Yes bypass_found Bypass Pathway ID'd? (e.g., p-MET) rtk_array->bypass_found end_bypass Mechanism: Bypass Activation bypass_found->end_bypass Yes end_unknown Investigate Other Mechanisms bypass_found->end_unknown No

Caption: A logical workflow for investigating this compound resistance.

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTT Assay

This protocol is used to measure cellular metabolic activity as an indicator of cell viability.[14][15]

  • Materials:

    • Parental and resistant cell lines

    • 96-well cell culture plates

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

    • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell blank control.

    • Incubation: Incubate the plate for 72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14][15]

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (as 100% viability), and plot the results as percent viability versus drug concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Western Blotting for MLT-K and Downstream Signaling

This protocol allows for the detection of specific proteins in cell lysates to analyze expression and phosphorylation status.[9][11][16]

  • Materials:

    • Cell lysates from parental and resistant cells (treated and untreated)

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-MLT-K, anti-p-MLT-K, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Sample Preparation: Lyse cells in ice-cold RIPA buffer.[9] Determine protein concentration using a BCA assay.

    • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][16]

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[9][17]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again as in step 6. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[2]

    • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). For phospho-proteins, normalize to the total protein levels.

Protocol 3: siRNA-Mediated Gene Knockdown

This protocol describes the transient silencing of a target gene (e.g., a bypass kinase) using small interfering RNA (siRNA).[12][18]

  • Materials:

    • Resistant cell line

    • siRNA targeting the gene of interest (and a non-targeting control siRNA)

    • Transfection reagent (e.g., Lipofectamine RNAiMAX)

    • Reduced-serum medium (e.g., Opti-MEM)

    • 6-well plates

  • Procedure:

    • Cell Seeding: Seed the resistant cells in 6-well plates so they reach 50-70% confluency at the time of transfection.[12]

    • siRNA-Lipid Complex Formation:

      • In one tube, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM.

      • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

      • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20-25 minutes at room temperature to allow complexes to form.[18]

    • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in the 6-well plate.

    • Incubation: Incubate the cells for 48-72 hours at 37°C.

    • Validation and Experimentation:

      • After incubation, harvest a subset of cells to validate knockdown efficiency via Western blot or qPCR.[12]

      • Use the remaining cells for subsequent experiments, such as a this compound cell viability assay, to assess the effect of the gene knockdown on drug sensitivity.

References

"Milfasartan" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: "Milfasartan" Stability

Disclaimer: The compound "this compound" is not found in publicly available scientific literature. The following technical support guide is a template based on established best practices for small molecule drug stability. All data, pathways, and specific protocols are illustrative and should be replaced with compound-specific information.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for "this compound" as a solid powder?

A1: For a new chemical entity like "this compound" in solid form, long-term storage is typically recommended at either controlled room temperature (20-25°C) or refrigerated (2-8°C), with protection from light and moisture.[1] The optimal condition depends on the compound's inherent stability, which must be determined through formal stability studies. For initial research purposes, storing the solid compound at -20°C is a common practice to minimize degradation.

Q2: My "this compound" solution appears cloudy after thawing from -20°C storage. What should I do?

A2: Cloudiness or precipitation upon thawing can indicate several issues:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent at lower temperatures.

  • Degradation: The compound may be degrading into less soluble byproducts.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to aggregation or precipitation.[1]

Troubleshooting Steps:

  • Gently warm the solution to 37°C and vortex to see if the compound redissolves.

  • Visually inspect for any color change, which might suggest chemical degradation.

  • Confirm the purity and concentration of the solution using an analytical method like HPLC.[2][3]

  • To avoid this issue, it is advisable to prepare fresh solutions or aliquot stock solutions into single-use volumes to prevent multiple freeze-thaw cycles.[1]

Q3: I've observed a decrease in the purity of my "this compound" sample over time via HPLC analysis. What are the likely causes?

A3: A decrease in purity suggests chemical degradation. The most common causes for small molecule degradation during storage are:

  • Hydrolysis: Reaction with trace amounts of water.

  • Oxidation: Reaction with atmospheric oxygen.

  • Photodegradation: Degradation caused by exposure to light, especially UV light.

To identify the specific cause, a forced degradation (stress testing) study is recommended. This involves intentionally exposing "this compound" to harsh conditions like acid, base, peroxide, heat, and light to understand its degradation pathways.[4]

Q4: How long is "this compound" stable in a DMSO solution at room temperature?

A4: The stability of any compound in solution is highly dependent on the solvent, concentration, temperature, and the compound's intrinsic properties. Storing small molecules in DMSO at room temperature for extended periods is generally not recommended due to the potential for degradation. It is crucial to perform a solution stability study to determine this timeframe accurately. For short-term experiments, it is best to prepare fresh solutions from a frozen stock.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color change in solid "this compound" (e.g., white to yellow) Oxidation or photodegradation.Store the compound in an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light. Re-test purity via HPLC.
Inconsistent results in biological assays Compound degradation in assay medium or during incubation. Adsorption to plasticware.Perform a stability check of "this compound" under the specific assay conditions (e.g., in cell culture media at 37°C). Use low-adhesion labware. Confirm the concentration of the dosing solution before use.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Conduct a forced degradation study to identify the potential degradants. Use mass spectrometry (LC-MS) to help elucidate the structure of the new peaks.[3]
Loss of potency in long-term studies Significant chemical degradation of the active pharmaceutical ingredient (API).Review the storage conditions against the stability data. The established shelf-life may have been exceeded. A comprehensive stability study is required to define the appropriate shelf-life.

Quantitative Data Summary

The following table presents illustrative data from a 3-month accelerated stability study of "this compound" (Batch No. MFS-001).

Condition Time Point Appearance Assay (%) Total Impurities (%)
Initial 0 MonthsWhite Powder99.80.2
25°C / 60% RH 3 MonthsWhite Powder99.70.3
40°C / 75% RH 1 MonthWhite Powder99.10.9
2 MonthsOff-white Powder98.51.5
3 MonthsOff-white Powder97.82.2
Photostability (ICH Q1B) 1.2 million lux hoursSlight yellow tint98.91.1

RH = Relative Humidity. Data is hypothetical.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of "this compound" in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation pathways.

  • Acid Hydrolysis: Dissolve "this compound" in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve "this compound" in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve "this compound" in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid "this compound" to 80°C for 48 hours.

  • Photolytic Degradation: Expose solid "this compound" to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method (Protocol 1) to assess the extent of degradation and the profile of degradation products.

Visualizations

This compound This compound Hydrolysis Hydrolytic Degradant (e.g., Cleaved Ester/Amide) This compound->Hydrolysis H₂O (Acid/Base) Oxidation Oxidative Adduct (e.g., N-oxide) This compound->Oxidation H₂O₂ / O₂ Photo Photolytic Isomer This compound->Photo UV/Vis Light

Caption: Hypothetical degradation pathways for "this compound".

start Start: Receive 3 Batches of 'this compound' t0 Time 0 Analysis: - Purity (HPLC) - Assay - Appearance start->t0 storage Place Samples in Stability Chambers - Long-Term: 25°C/60% RH - Accelerated: 40°C/75% RH t0->storage pull Pull Samples at Scheduled Time Points (e.g., 1, 3, 6, 9, 12 months) storage->pull pull->storage Return remaining samples analysis Analyze Samples: - Purity (HPLC) - Assay - Appearance - Dissolution pull->analysis data Compile and Analyze Data: - Identify Trends - Determine Degradation Rate analysis->data end End: Establish Shelf-Life and Storage Conditions data->end

Caption: Experimental workflow for a long-term stability study.

References

Refining Experimental Protocols for Consistent "Milfasartan" Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results with Milfasartan. This compound is a nonpeptide angiotensin II receptor antagonist that selectively competes with angiotensin II for binding to the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in aldosterone (B195564) secretion[1].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during experimentation with this compound.

Question: We are observing significant variability in our IC50 values for this compound in our AT1 receptor binding assays. What are the potential causes and solutions?

Answer: Inconsistent IC50 values can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Preparation:

    • This compound Stock Solution: Ensure the stock solution is freshly prepared and protected from light. Avoid repeated freeze-thaw cycles. We recommend preparing single-use aliquots.

    • Radioligand Integrity: If using a radioligand competition assay, verify the age and specific activity of the radiolabeled angiotensin II. Degradation can lead to decreased binding and skewed results.

    • Buffer Composition: Inconsistencies in buffer pH, ionic strength, or the presence of contaminants can alter protein conformation and binding kinetics. Prepare fresh buffers for each experiment and validate the pH.

  • Assay Conditions:

    • Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. Optimize incubation time and maintain a consistent temperature across all experiments.

    • Cell Membrane Preparation: The quality and consistency of the cell membrane preparation expressing the AT1 receptor are critical. Variations in protein concentration or the presence of proteases can affect results. We recommend performing a protein quantification assay for each new batch of membranes.

  • Cell-Based Assay Variability:

    • Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.

    • Cell Seeding Density: Inconsistent cell seeding density can impact the cellular response to treatment. Standardize your cell seeding protocol.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.

Question: Our vascular smooth muscle cells (VSMCs) show poor viability or unexpected proliferation in the presence of this compound, even at low concentrations. What could be the issue?

Answer: Poor cell viability or anomalous proliferation can be due to several factors unrelated to the specific activity of this compound:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your specific cell line. A solvent toxicity control should always be included.

  • Contamination: Bacterial or fungal contamination can rapidly affect cell health. Visually inspect cultures daily and perform routine contamination testing.

  • Media and Serum Variability: Different lots of media and fetal bovine serum (FBS) can have varying levels of growth factors and other components, leading to inconsistent cell growth. It is advisable to test new lots of media and serum before use in critical experiments.

Question: We are not observing the expected decrease in aldosterone secretion from our adrenal cortical cell line after treatment with this compound and stimulation with angiotensin II. What should we check?

Answer: This issue could be related to the cells, the reagents, or the assay itself:

  • Cell Line Responsiveness: Verify that your adrenal cortical cell line is responsive to angiotensin II stimulation by running a positive control without this compound. The level of AT1 receptor expression may have diminished with excessive passaging.

  • Angiotensin II Potency: Ensure the angiotensin II used for stimulation is potent and has not degraded. Prepare fresh solutions for each experiment.

  • Assay Sensitivity: The sensitivity of your aldosterone detection method (e.g., ELISA, RIA) is crucial. Ensure your assay can detect the expected range of aldosterone concentrations. Validate the assay with known standards.

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.

AT1 Receptor Competitive Binding Assay

This protocol determines the binding affinity of this compound for the AT1 receptor.

Methodology:

  • Cell Membrane Preparation:

    • Use cell membranes from a cell line overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells).

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a constant concentration of radiolabeled angiotensin II (e.g., 125I-[Sar1,Ile8]Angiotensin II), and varying concentrations of this compound.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan)[2].

    • To determine total binding, include wells with only the cell membranes and radioligand.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Radioligand (Kd) Dissociation constant of the radiolabeled angiotensin II.1-5 nM
This compound (IC50) Concentration of this compound that inhibits 50% of specific radioligand binding.1-100 nM
Protein Concentration Amount of cell membrane protein per well.5-20 µg
Incubation Time Time required to reach binding equilibrium.60-120 minutes
Incubation Temperature Temperature at which the binding assay is performed.Room Temperature
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol assesses the effect of this compound on VSMC proliferation induced by angiotensin II.

Methodology:

  • Cell Culture:

    • Culture human aortic vascular smooth muscle cells (HA-VSMCs) in a suitable growth medium.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Cell Treatment:

    • Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.

    • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate proliferation by adding a known concentration of angiotensin II. Include a negative control (no angiotensin II) and a positive control (angiotensin II alone).

  • Proliferation Measurement (EdU Assay):

    • After 24-48 hours of incubation, add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the wells and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA[3][4].

    • Fix, permeabilize, and stain the cells according to the EdU assay kit manufacturer's instructions.

    • Image the wells using a high-content imaging system or a fluorescence microscope to quantify the percentage of EdU-positive cells.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Cell Seeding Density Number of cells seeded per well.5,000 - 10,000 cells/well
Angiotensin II Concentration Concentration used to stimulate proliferation.10-100 nM
This compound Concentration Range Range of concentrations used to test for inhibition of proliferation.1 nM - 10 µM
Incubation Time Duration of cell treatment with angiotensin II and this compound.24-48 hours
EdU Incorporation Time Duration of incubation with EdU.2-4 hours
Aldosterone Secretion Assay

This protocol measures the inhibitory effect of this compound on angiotensin II-stimulated aldosterone secretion from adrenal cortical cells.

Methodology:

  • Cell Culture:

    • Culture a suitable adrenal cortical cell line (e.g., H295R) in the appropriate medium.

    • Plate the cells in a 24-well plate and allow them to grow to a confluent monolayer.

  • Cell Treatment:

    • Wash the cells and replace the medium with a serum-free medium containing varying concentrations of this compound.

    • After a pre-incubation period, stimulate the cells with a known concentration of angiotensin II. Include appropriate controls (vehicle, angiotensin II alone).

  • Aldosterone Measurement:

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Measure the concentration of aldosterone in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Data Normalization:

    • After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the aldosterone secretion data.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Cell Seeding Density Cells should be grown to confluency.N/A
Angiotensin II Concentration Concentration used to stimulate aldosterone secretion.1-10 nM
This compound Concentration Range Range of concentrations used to test for inhibition of secretion.1 nM - 10 µM
Incubation Time Duration of cell stimulation with angiotensin II.24 hours
Aldosterone Secretion Measured concentration of aldosterone in the supernatant.pg/mL to ng/mL range

Visualizations

Signaling Pathway

Angiotensin_II_Signaling cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Renin Renin ACE ACE Gq_11 Gq/11 AT1R->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Contraction Vasoconstriction/ Cell Proliferation Ca2_release->Contraction PKC_activation->Contraction This compound This compound This compound->AT1R Antagonizes

Caption: Angiotensin II signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare AT1 Receptor Expressing Cell Membranes prep_reagents Prepare Radioligand, this compound Dilutions, and Buffers setup_plate Set up 96-well Plate: Membranes + Radioligand + This compound/Controls prep_reagents->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filtrate Rapid Filtration and Washing incubate->filtrate count Measure Radioactivity (Gamma Counter) filtrate->count calc_binding Calculate Specific Binding count->calc_binding plot_data Plot % Specific Binding vs. [this compound] calc_binding->plot_data determine_ic50 Determine IC50 via Non-linear Regression plot_data->determine_ic50

Caption: Workflow for an AT1 receptor competitive binding assay.

Troubleshooting Logic

Troubleshooting_Tree cluster_binding Binding Assay Issues cluster_cell Cell-Based Assay Issues start Inconsistent Experimental Results? ic50_variability Variable IC50? start->ic50_variability cell_viability Poor Cell Viability or Anomalous Proliferation? start->cell_viability check_reagents Check Reagent Quality: - Fresh this compound Stock - Radioligand Integrity - Buffer pH ic50_variability->check_reagents Yes check_conditions Verify Assay Conditions: - Equilibrium Time - Consistent Temperature ic50_variability->check_conditions Yes check_membranes Assess Membrane Prep: - Protein Concentration - Protease Activity ic50_variability->check_membranes Yes check_solvent Check Solvent Toxicity (e.g., DMSO) cell_viability->check_solvent Yes check_contamination Test for Mycoplasma & Other Contaminants cell_viability->check_contamination Yes check_media Validate Media and Serum Lots cell_viability->check_media Yes

References

Addressing batch-to-batch variability of "Milfasartan"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Milfasartan

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the batch-to-batch variability of this compound, ensuring consistency and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an investigational, potent, and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. The binding of Angiotensin II to the AT1 receptor triggers a signaling cascade that leads to physiological responses such as vasoconstriction and cellular proliferation.[1][2][3] this compound blocks this interaction, thereby inhibiting these downstream effects, making it a subject of research for conditions like hypertension and cardiovascular disease.[1][2]

Q2: What is batch-to-batch variability and why is it a concern for this compound?

Q3: What are the common causes of batch-to-batch variability?

A3: Potential sources of variability are numerous and can arise at any stage of manufacturing.[4] Key causes include differences in the purity of raw materials, minor fluctuations in reaction conditions (e.g., temperature, pressure), variations in purification processes, and differences in final product handling and storage.[4][6]

Q4: I have a new batch of this compound. How can I proactively check for variability?

A4: It is crucial to qualify each new batch before use in critical experiments. Always compare the Certificate of Analysis (CoA) of the new lot against the previous one. Key parameters to check are purity (via HPLC), identity (via Mass Spectrometry or NMR), and appearance. For maximum confidence, perform a functional validation assay, such as determining the IC50 in a relevant cell line, and compare it to the value obtained with a trusted reference batch.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Q: My cellular assay results (e.g., proliferation, signaling inhibition) show lower potency with a new batch of this compound. What should I do?

A: A decrease in potency is a common indicator of batch variability.[7][8] Follow these steps to troubleshoot the issue:

  • Verify Stock Solution: Re-prepare the stock solution from the new batch, ensuring the powder was fully dissolved. Poor solubility can lead to a lower effective concentration.

  • Check the Certificate of Analysis (CoA): Compare the purity value on the CoA of the new batch with the previous one. A lower purity means less active compound per unit weight.

  • Perform Analytical Re-evaluation: If possible, re-test the purity of the new batch using High-Performance Liquid Chromatography (HPLC). This can confirm the purity stated on the CoA and check for degradation.

  • Conduct a Dose-Response Curve: Run a full dose-response experiment comparing the new batch head-to-head with a sample from a previous, well-performing batch. This will provide a quantitative measure of the difference in potency (IC50).

Q: I'm observing unexpected cytotoxicity or off-target effects with a new batch. Could this be related to variability?

A: Yes, unexpected biological effects can be caused by impurities or contaminants that are not present in previous batches.

  • Review the Impurity Profile: Examine the CoA and any provided analytical data (e.g., HPLC or LC-MS chromatograms) for the presence of new or elevated impurity peaks.[4]

  • Consider Endotoxin (B1171834) Contamination: If working in sterile cell culture, consider the possibility of endotoxin contamination. Request endotoxin testing data for the batch or perform a Limulus Amebocyte Lysate (LAL) test.

  • Evaluate Solvent Effects: Check the residual solvent information on the CoA. Different residual solvents, even at low levels, can sometimes have confounding effects on sensitive assays.

Data Presentation

Consistent quality control across batches is essential for reproducible research. The table below summarizes example data for three different batches of this compound, highlighting key quality attributes.

ParameterMethodBatch A (Reference)Batch BBatch C (Out of Spec)Acceptance Criteria
Appearance VisualWhite Crystalline SolidWhite Crystalline SolidOff-White PowderWhite Crystalline Solid
Purity HPLC (UV, 254 nm)99.8%99.5%97.1%≥ 99.0%
Identity LC-MS ([M+H]⁺)Conforms to StructureConforms to StructureConforms to StructureConforms to Structure
Potency (IC50) AT1 Receptor Binding Assay5.2 nM5.5 nM15.8 nM4.0 - 8.0 nM
Solubility DMSO≥ 50 mg/mL≥ 50 mg/mL≥ 50 mg/mL≥ 50 mg/mL

Table 1: Comparative Quality Control Data for this compound Batches.

Experimental Protocols

Protocol: Determining the Potency (IC50) of this compound via a Cell-Based Assay

This protocol describes a method to compare the functional potency of different this compound batches using a cell line that endogenously expresses the AT1 receptor (e.g., Vascular Smooth Muscle Cells).

1. Materials and Reagents:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • This compound (Reference Batch and Test Batch)

  • Angiotensin II

  • Assay Buffer (e.g., HBSS)

  • Cell Viability Reagent (e.g., CellTiter-Glo®)

  • DMSO (Anhydrous)

  • 96-well white, clear-bottom assay plates

2. Procedure:

  • Cell Preparation:

    • Culture VSMCs according to standard protocols.

    • Harvest and seed cells into a 96-well plate at a density of 10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the this compound reference and test batches in DMSO.

    • Perform a serial dilution of each stock solution in cell culture medium to create a range of concentrations (e.g., 100 µM to 1 pM).

    • Prepare a solution of Angiotensin II at a concentration that induces ~80% of the maximal proliferative response (EC80).

  • Cell Treatment:

    • Carefully remove the culture medium from the cells.

    • Add the diluted this compound compounds to the wells.

    • Incubate for 1 hour at 37°C.

    • Add the Angiotensin II (EC80) solution to all wells except the negative controls.

    • Incubate for an additional 48 hours.

  • Data Acquisition:

    • Equilibrate the plate and reagents to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background (no cells) from all measurements.

  • Normalize the data: Set the Angiotensin II-stimulated signal (no drug) as 100% and the unstimulated signal as 0%.

  • Plot the normalized response versus the log of the this compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each batch. Compare the IC50 of the test batch to the reference batch.

Visualizations

Diagrams of key pathways and workflows can aid in understanding and troubleshooting.

Milfasartan_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol AT1R AT1 Receptor PLC Phospholipase C (PLC) AT1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AngII Angiotensin II AngII->AT1R Binds This compound This compound This compound->AT1R Blocks Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Vasoconstriction, Proliferation) Ca->Response PKC->Response

Caption: Angiotensin II (AT1) Receptor Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Batch Variability cluster_check Initial Checks cluster_test Experimental Validation cluster_conclusion Conclusion start Inconsistent Experimental Results check_coa Compare CoA of New vs. Old Batch start->check_coa check_prep Verify Stock Solution Preparation & Solubility start->check_prep run_hplc Perform Analytical Purity Test (e.g., HPLC) check_coa->run_hplc Discrepancy Found run_assay Run Head-to-Head Functional Assay (IC50) check_prep->run_assay Preparation Confirmed OK run_hplc->run_assay Purity Confirmed batch_bad Batch is Out of Specification (Contact Supplier) run_hplc->batch_bad Purity Below Specification batch_ok Batch is within Specification run_assay->batch_ok Results Match Reference run_assay->batch_bad Results Do Not Match Reference

Caption: A logical workflow to diagnose and address batch-to-batch variability of this compound.

References

Troubleshooting unexpected cellular responses to "Milfasartan"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers using Milfasartan. This center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected cellular responses during your experiments. This compound is a nonpeptide angiotensin II (ATII) receptor antagonist that selectively blocks the AT1 receptor, thereby inhibiting ATII-mediated vasoconstriction and aldosterone (B195564) synthesis.[1] While its primary mechanism of action is well-defined, off-target or cell-type-specific effects can sometimes lead to unexpected results.

General Assay Troubleshooting

Before investigating this compound-specific issues, it's crucial to rule out common problems with cell-based assays. Ensure that you have considered the following:

  • Cell Health and Culture Conditions: Verify cell viability, confluence, and passage number. Check for signs of contamination, such as mycoplasma.[2][3]

  • Reagent Preparation and Storage: Confirm the correct preparation and storage of this compound and other reagents. DMSO, a common solvent, can be toxic to some cells at higher concentrations.

  • Assay Protocol and Plate Choice: Review your protocol for consistency in pipetting, incubation times, and fixation/permeabilization steps. The type of microtiter plate (e.g., clear, black, white) should be appropriate for your detection method (absorbance, fluorescence, luminescence).[3][4]

  • Normalization: Using an appropriate method to normalize your data, such as total protein staining or housekeeping gene expression, is critical for accurate interpretation of results.[3]

Troubleshooting Guide for Unexpected Cellular Responses

This guide addresses specific unexpected outcomes that researchers may encounter when treating cells with this compound.

Issue 1: Unexpected Decrease in Cell Viability/Proliferation

Question: I'm using this compound in my cancer cell line model (e.g., A549, MCF-7) and observing a significant decrease in cell viability at concentrations where I expected only AT1 receptor blockade. Why is this happening?

Answer: While the primary target of this compound is the AT1 receptor, unexpected anti-proliferative effects can occur through several mechanisms:

  • AT1 Receptor-Independent Effects: Some sartans have been shown to have effects independent of the renin-angiotensin system. These "pleiotropic" effects might involve pathways that regulate cell growth and apoptosis.[5]

  • PPARγ Activation: Telmisartan, another ARB, is known to be a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that can regulate cell proliferation and differentiation.[6] It is possible that this compound shares this off-target activity.

  • Induction of Apoptosis: The compound might be triggering programmed cell death.

Troubleshooting Workflow:

G start Unexpected Decrease in Cell Viability Observed check_dose Step 1: Confirm Dose-Response Run a detailed dose-response curve (e.g., 0.1 nM to 100 µM). start->check_dose check_at1 Step 2: Verify AT1 Receptor Involvement Pre-treat cells with a high concentration of Angiotensin II. Does this rescue the phenotype? check_dose->check_at1 at1_yes Yes: Effect is likely AT1-dependent. Consider downstream signaling. check_at1->at1_yes Rescue at1_no No: Effect is likely AT1-independent. check_at1->at1_no No Rescue check_ppar Step 3: Investigate Off-Target Effects (PPARγ) Use a PPARγ antagonist (e.g., GW9662) in co-treatment with this compound. at1_no->check_ppar ppar_rescue Viability Restored: PPARγ pathway is implicated. check_ppar->ppar_rescue Rescue ppar_no_rescue No Change: PPARγ is likely not involved. check_ppar->ppar_no_rescue No Rescue check_apoptosis Step 4: Assess Apoptosis Perform an apoptosis assay (e.g., Caspase-3/7 activity, TUNEL stain). ppar_no_rescue->check_apoptosis apoptosis_pos Apoptosis Detected: This compound may be inducing programmed cell death. check_apoptosis->apoptosis_pos

Caption: Troubleshooting workflow for decreased cell viability.

Experimental Protocols:

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure absorbance at 570 nm.

  • Caspase-3/7 Activity Assay:

    • Seed cells and treat with this compound as described above.

    • Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit.

    • Add the caspase substrate to the wells and incubate for 1 hour at room temperature.

    • Measure luminescence or fluorescence according to the manufacturer's protocol.

Data Presentation:

Treatment GroupConcentration (µM)Cell Viability (% of Control)Caspase-3/7 Activity (Fold Change)
Vehicle (DMSO)0100 ± 4.51.0 ± 0.1
This compound195 ± 5.11.2 ± 0.2
This compound1062 ± 6.33.5 ± 0.4
This compound + Ang II10 + 1µM65 ± 5.93.3 ± 0.5
This compound + GW966210 + 1µM91 ± 4.81.4 ± 0.3
Issue 2: Unexpected Activation of Inflammatory Signaling Pathways

Question: I am studying endothelial cells and have found that this compound treatment is leading to an upregulation of NF-κB target genes (e.g., VCAM-1, ICAM-1), which is contrary to the expected anti-inflammatory effect. What could be the cause?

Answer: This is a highly unexpected result, as ARBs are generally considered to have anti-inflammatory properties.[7] Potential explanations include:

  • Biased Agonism: this compound might be acting as a "biased agonist" at the AT1 receptor. This means it blocks the canonical G-protein signaling pathway (leading to vasodilation) but simultaneously activates other pathways, such as the β-arrestin pathway, which has been linked to inflammatory signaling in some contexts.

  • Cell-Type Specificity: The AT1 receptor can couple to different signaling pathways in different cell types. In your specific endothelial cell model, a non-canonical pathway may be dominant.

  • Contamination: The this compound stock or cell culture media could be contaminated with an inflammatory agent like lipopolysaccharide (LPS).

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane AT1R AT1 Receptor G_Protein Gq/11 (Canonical) AT1R->G_Protein Blocks Beta_Arrestin β-Arrestin (Biased) AT1R->Beta_Arrestin Activates? This compound This compound This compound->AT1R PLC PLC G_Protein->PLC MAPK MAPK (e.g., ERK) Beta_Arrestin->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Vasoconstriction Vasoconstriction (Blocked) Ca2->Vasoconstriction IKK IKK MAPK->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: Hypothesized biased agonism of this compound at the AT1 receptor.

Troubleshooting Steps:

  • Test for Contamination: First, test your this compound stock and media for LPS contamination using a LAL assay.

  • Use a Different ARB: Compare the effects of this compound with another ARB that has a different chemical structure (e.g., Losartan, Valsartan). If the effect is unique to this compound, it suggests a compound-specific off-target effect or biased agonism.

  • Inhibit Downstream Pathways: To confirm the involvement of the β-arrestin/MAPK pathway, use specific inhibitors. For example, pre-treat cells with an ERK inhibitor (e.g., U0126) and measure NF-κB activation.

  • Quantify Gene Expression: Use qPCR to quantify the expression of a panel of NF-κB target genes.

Experimental Protocols:

  • Western Blot for Phospho-ERK:

    • Lyse cells treated with this compound at various time points (0, 5, 15, 30 min).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • Use a fluorescent or HRP-conjugated secondary antibody for detection.

  • Quantitative PCR (qPCR) for VCAM-1:

    • Extract total RNA from treated cells using a column-based kit.

    • Synthesize cDNA using a reverse transcriptase kit.

    • Perform qPCR using SYBR Green or TaqMan probes for VCAM-1 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate relative expression using the ΔΔCt method.

Data Presentation:

Treatment Groupp-ERK/Total ERK Ratio (at 15 min)VCAM-1 mRNA (Fold Change)
Vehicle1.0 ± 0.11.0 ± 0.2
This compound (10 µM)4.2 ± 0.55.1 ± 0.6
Losartan (10 µM)1.1 ± 0.20.8 ± 0.1
This compound + U01261.3 ± 0.31.2 ± 0.3

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to cross the blood-brain barrier (BBB)? A1: The potential for ARBs to cross the BBB varies between compounds and is influenced by factors like lipophilicity. There is no specific data for this compound, but some ARBs, like Telmisartan, have higher BBB penetration than others.[8] If you are working with CNS models, you may need to experimentally determine its penetration.

Q2: My cells do not express the AT1 receptor, but I still see an effect. How is this possible? A2: This strongly indicates an off-target effect. As mentioned in Issue 1, ARBs can interact with other receptors or intracellular proteins, such as PPARγ.[6] It is also possible they interact with other G-protein coupled receptors or ion channels.

Q3: Can the solvent for this compound affect my results? A3: Yes. This compound is typically dissolved in DMSO. High concentrations of DMSO can induce cellular stress, differentiation, or toxicity. Always run a vehicle control with the highest concentration of DMSO used in your experiment to ensure the observed effects are due to the compound itself. A medium exchange the day after seeding can also help remove residual DMSO from thawed cells.[4]

Q4: At what concentration should I use this compound? A4: The effective concentration will be highly dependent on your cell type and the specific biological question. For AT1 receptor blockade, concentrations in the nanomolar to low micromolar range are typically effective. However, if you are observing unexpected effects, they may occur at higher concentrations (e.g., >10 µM). A dose-response experiment is always recommended to determine the optimal concentration for your system.

Q5: Are there known drug-drug interactions I should be aware of in co-treatment experiments? A5: In a clinical setting, ARBs can interact with potassium-sparing diuretics and NSAIDs.[9] In a research context, be mindful of compounds that affect the same downstream pathways. For example, if you are co-treating with a drug that also modulates MAPK or NF-κB signaling, you may see synergistic or antagonistic effects that need to be carefully dissected.

References

Validation & Comparative

Fimasartan vs. Losartan: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Fimasartan, a newer angiotensin II receptor blocker (ARB), and Losartan (B1675146), a widely established ARB for the treatment of hypertension. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative clinical performance, underlying mechanisms of action, and the methodologies of key studies.

Executive Summary

Fimasartan, a more recent addition to the ARB class, has demonstrated comparable or, in some studies, superior efficacy in blood pressure reduction compared to Losartan. Clinical trials indicate that Fimasartan may offer a more potent and longer-lasting antihypertensive effect. Both drugs act by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This guide will delve into the quantitative data from comparative clinical trials, outline the experimental protocols of these studies, and visualize the shared signaling pathway.

Comparative Efficacy Data

The following tables summarize the key quantitative data from head-to-head clinical trials comparing Fimasartan and Losartan in the management of mild-to-moderate hypertension and in patients with diabetic kidney disease.

Table 1: Comparison of Blood Pressure Reduction in Patients with Mild-to-Moderate Hypertension

ParameterFimasartan (60/120 mg daily)Losartan (50/100 mg daily)Study Details
Mean Reduction in siDBP (mmHg) at Week 12 -11.26 (7.53)-8.56 (7.72)A 12-week, phase III, multicenter, randomized, double-blind, parallel-group, dose escalation clinical trial in adult Korean patients.[1]
Between-Group Difference in siDBP (mmHg) 2.70 (P = 0.0002) in favor of Fimasartan-The lower limit of the 2-sided 95% CI (1.27 mmHg) was higher than the prespecified non-inferiority margin (-2.5 mmHg), suggesting superiority.[1]
Adverse Drug Reaction (ADR) Incidence 7.84%10.40% (P = 0.3181)No statistically significant difference in tolerability between the groups.[1]

siDBP: sitting Diastolic Blood Pressure. Data are presented as mean (standard deviation).

Table 2: Comparison of Albuminuria Reduction in Patients with Diabetic Kidney Disease (FANTASTIC trial)

ParameterFimasartanLosartanStudy Details
Baseline Urinary Albumin-to-Creatinine Ratio (ACR) (mg/gCr) 1376.841521.07A randomized, multicenter, double-blind, 4-parallel-group, dose-titration, phase III study.[2]
% Change in ACR at 24 weeks -38.13-19.71 (p < 0.01)The antiproteinuric effect of Fimasartan was significantly greater than Losartan, even after adjusting for systolic blood pressure levels.[2]
Adverse Events No significant differences in the incidences of estimated glomerular filtration decline and hyperkalemia.-Both treatments were well-tolerated.

Mechanism of Action and Signaling Pathway

Both Fimasartan and Losartan are selective antagonists of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, they prevent angiotensin II from exerting its potent vasoconstrictive effects and stimulating the release of aldosterone (B195564) from the adrenal glands. This leads to vasodilation, reduced sodium and water retention, and consequently, a decrease in blood pressure. Fimasartan is a pyrimidin-4(3H)-one derivative of losartan, a structural modification that is suggested to contribute to its higher potency and longer duration of action.

The core signaling pathway affected by both drugs is the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the point of intervention for these ARBs.

RAAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (from Liver) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (in Lungs) AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure (via Na+ & H2O retention) Renin Renin ACE ACE ARBs Fimasartan / Losartan ARBs->AT1Receptor inhibit

Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of action for Fimasartan and Losartan.

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols for the key comparative studies.

Fimasartan vs. Losartan in Mild-to-Moderate Hypertension (Phase III Trial)
  • Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group, dose escalation, non-inferiority clinical trial with an optional 12-week extension phase.

  • Patient Population: Adult Korean patients (aged 18 to 70 years) with mild-to-moderate essential hypertension.

  • Randomization and Treatment: 506 patients were randomly allocated to receive either Fimasartan (n=256) or Losartan (n=250).

    • Initial dose: Fimasartan 60 mg daily or Losartan 50 mg daily.

    • Dose escalation: At week 4, if the sitting diastolic blood pressure (siDBP) was ≥ 90 mmHg, the dose was doubled to Fimasartan 120 mg or Losartan 100 mg.

  • Primary Endpoint: The primary efficacy endpoint was the change in mean siDBP from baseline to week 12. Non-inferiority of Fimasartan to Losartan was the main objective.

  • Tolerability Assessment: The incidence and severity of adverse events (AEs) and adverse drug reactions (ADRs) were evaluated.

The workflow for this clinical trial is illustrated in the diagram below.

Clinical_Trial_Workflow Screening Patient Screening (Mild-to-Moderate Hypertension) Randomization Randomization (N=506) Screening->Randomization Fimasartan_Group Fimasartan Group (n=256) Initial Dose: 60 mg/day Randomization->Fimasartan_Group 1:1 Losartan_Group Losartan Group (n=250) Initial Dose: 50 mg/day Randomization->Losartan_Group Week4_Eval_F Week 4 Evaluation siDBP ≥ 90 mmHg? Fimasartan_Group->Week4_Eval_F Week4_Eval_L Week 4 Evaluation siDBP ≥ 90 mmHg? Losartan_Group->Week4_Eval_L Dose_Esc_F Dose Escalation Fimasartan 120 mg/day Week4_Eval_F->Dose_Esc_F Yes Maintain_Dose_F Maintain Dose Fimasartan 60 mg/day Week4_Eval_F->Maintain_Dose_F No Dose_Esc_L Dose Escalation Losartan 100 mg/day Week4_Eval_L->Dose_Esc_L Yes Maintain_Dose_L Maintain Dose Losartan 50 mg/day Week4_Eval_L->Maintain_Dose_L No Week12_Endpoint Week 12 Primary Endpoint Assessment (Change in siDBP) Dose_Esc_F->Week12_Endpoint Dose_Esc_L->Week12_Endpoint Maintain_Dose_F->Week12_Endpoint Maintain_Dose_L->Week12_Endpoint Optional_Extension Optional 12-Week Extension Week12_Endpoint->Optional_Extension

Figure 2: Workflow of the Phase III comparative trial of Fimasartan vs. Losartan in hypertensive patients.
FANTASTIC Trial: Fimasartan vs. Losartan in Diabetic Kidney Disease

  • Study Design: A randomized, multicenter, double-blind, 4-parallel-group, dose-titration, phase III study.

  • Patient Population: 341 patients with diabetic kidney disease.

  • Randomization and Treatment: Patients were randomized to either Fimasartan or Losartan treatment groups. The study also investigated two different systolic blood pressure (SBP) targets.

  • Primary Endpoint: The rate of change in the urinary albumin-to-creatinine ratio (ACR) from baseline to week 24.

  • Safety Assessment: Monitoring for adverse events, including decline in estimated glomerular filtration rate and hyperkalemia.

Conclusion

The available clinical evidence suggests that Fimasartan is a potent and well-tolerated angiotensin II receptor blocker with efficacy that is at least non-inferior, and in some cases superior, to that of Losartan in reducing both blood pressure and albuminuria. The structural differences between the two molecules may contribute to Fimasartan's enhanced potency. For researchers and drug development professionals, Fimasartan represents a significant advancement in the ARB class, offering a promising therapeutic alternative for the management of hypertension and related conditions. Further long-term studies are warranted to fully elucidate its cardiovascular protective effects compared to other established ARBs.

References

Validating the Binding Target of Milfasartan: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the binding target of Milfasartan, a potent and selective angiotensin II receptor antagonist. We focus on the use of knockout (KO) mouse models, a gold-standard technique for in-vivo target validation, and compare its outcomes with in-vitro binding assays and alternative validation methods.

This compound's Presumed Target and Mechanism of Action

This compound is designed as a nonpeptide antagonist of the angiotensin II receptor type 1 (AT1R).[1] The binding of angiotensin II to AT1R, a G protein-coupled receptor, is a critical step in the renin-angiotensin system (RAS), leading to vasoconstriction, aldosterone (B195564) secretion, and consequently, an increase in blood pressure.[2][3][4] this compound is hypothesized to competitively block this interaction, resulting in vasodilation and a reduction in blood pressure.

In-Vivo Target Validation Using AT1R Knockout Models

The most definitive method to confirm that the antihypertensive effects of this compound are mediated through AT1R is to use a knockout mouse model lacking the Agtr1a gene, which encodes the AT1A receptor, the primary AT1R subtype in rodents.

Expected Outcomes in AT1R Knockout Mice
ParameterWild-Type (WT) MiceAT1R Knockout (KO) MiceRationale
Baseline Blood Pressure Normal~24 mmHg lower than WT[5]The absence of the primary vasoconstrictive receptor for angiotensin II leads to chronic hypotension.
Blood Pressure Response to Angiotensin II Infusion Hypertensive responseNo pressor responseDemonstrates that angiotensin II cannot elicit its hypertensive effect without its primary receptor.
Blood Pressure Response to this compound Dose-dependent reduction in blood pressureNo significant change in blood pressureIf this compound's effect is solely through AT1R, its administration to an animal lacking this receptor will have no effect.
Radioligand Binding in Kidney Tissue High specific binding of 125I-Angiotensin IINo detectable specific bindingConfirms the absence of functional AT1R protein in the knockout model.

Experimental Protocols

Generation and Genotyping of AT1R Knockout Mice

AT1R knockout mice can be generated using techniques like homologous recombination in embryonic stem cells to disrupt the Agtr1a gene. Genotyping is typically performed by polymerase chain reaction (PCR) on genomic DNA isolated from tail biopsies to confirm the absence of the wild-type allele and the presence of the disrupted allele.

In-Vivo Blood Pressure Measurement

Blood pressure in conscious, unrestrained mice is most accurately measured using radiotelemetry.

  • Surgical Procedure: A telemetric pressure transducer is surgically implanted into the carotid artery of both wild-type and AT1R KO mice.

  • Acclimatization: Mice are allowed to recover for at least one week to ensure stable baseline blood pressure recordings.

  • Data Acquisition: Blood pressure is continuously recorded to establish baseline levels. Subsequently, mice are administered this compound (e.g., via oral gavage or intraperitoneal injection), and blood pressure is monitored to determine the drug's effect. A separate cohort of mice would be infused with angiotensin II to confirm the expected pressor response in WT and its absence in KO mice.

Radioligand Binding Assay

This in-vitro assay quantifies the binding affinity of this compound to the AT1 receptor.

  • Membrane Preparation: Tissues rich in AT1R, such as the liver or kidney from wild-type mice, are homogenized, and the cell membrane fraction is isolated by centrifugation.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand that binds to AT1R (e.g., [125I]Sar1,Ile8-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Detection: The amount of radioligand bound to the receptor is measured using a gamma counter after separating the bound from the free radioligand by filtration.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of this compound for the AT1 receptor.

Visualizing the Validation Workflow and Signaling Pathway

experimental_workflow cluster_invivo In-Vivo Validation cluster_invitro In-Vitro Validation cluster_conclusion Conclusion KO_mice AT1R KO Mice Milfasartan_admin This compound Administration KO_mice->Milfasartan_admin AngII_admin Angiotensin II Infusion KO_mice->AngII_admin WT_mice Wild-Type Mice WT_mice->Milfasartan_admin WT_mice->AngII_admin BP_measurement Blood Pressure Measurement (Telemetry) validation Target Validated BP_measurement->validation Milfasartan_admin->BP_measurement Milfasartan_admin->BP_measurement AngII_admin->BP_measurement AngII_admin->BP_measurement tissue_prep Tissue Membrane Preparation (WT) binding_assay Radioligand Binding Assay tissue_prep->binding_assay data_analysis Calculate IC50 and Ki binding_assay->data_analysis data_analysis->validation

Caption: Experimental workflow for validating this compound's binding target.

signaling_pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R G_protein Gq/11 Activation AT1R->G_protein This compound This compound This compound->AT1R PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.

Alternative Approaches to Target Validation

While knockout models provide the highest level of in-vivo validation, other methods can also be employed, particularly in earlier stages of drug development.

MethodDescriptionAdvantagesDisadvantages
siRNA/shRNA Small interfering or short hairpin RNAs can be used to transiently "knock down" the expression of the AT1R gene in specific cell types or tissues.Faster and less expensive than generating knockout mice. Allows for temporal and spatial control of target silencing.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.
CRISPR/Cas9 This gene-editing technology can be used to create cell lines or animal models with precise modifications to the AT1R gene, including knockouts.Highly specific and efficient. Can be used to create a variety of genetic modifications (knockout, knock-in, point mutations).Potential for off-target mutations. Generation of animal models can be time-consuming.
Organoids Three-dimensional cell cultures that mimic the structure and function of organs, such as blood vessels or kidneys, can be used to study the effects of this compound in a more physiologically relevant in-vitro system.More predictive of human responses than traditional 2D cell cultures. Can be derived from patient tissues for personalized medicine applications.Can be complex and expensive to generate and maintain. May not fully recapitulate the complexity of a whole organism.

Conclusion

Validating the binding target of a drug candidate is a critical step in the drug development process. The use of AT1R knockout mice provides unequivocal evidence for the in-vivo mechanism of action of this compound. When combined with in-vitro binding assays, these studies offer a robust validation package. Alternative technologies such as RNA interference and CRISPR-based methods offer complementary approaches for target validation, particularly in the early discovery phases. This comprehensive approach ensures a thorough understanding of the drug's pharmacology and increases the likelihood of successful clinical development.

References

A Comparative Analysis of Milfasartan and Its Primary Metabolites: Pharmacokinetics, Pharmacodynamics, and In Vitro Safety

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the novel angiotensin II receptor blocker (ARB), Milfasartan, and its two primary metabolites, this compound-M1 (oxidative metabolite) and this compound-M2 (glucuronide conjugate). The following sections present key experimental data, detailed methodologies, and relevant biological pathways to support drug development and research professionals.

Comparative Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its metabolites were assessed in a preclinical animal model (Sprague-Dawley rats) following a single oral dose of 10 mg/kg. Plasma concentrations were determined using a validated LC-MS/MS method.

Table 1: Comparative Pharmacokinetic Parameters

CompoundTmax (h)Cmax (ng/mL)AUC (0-t) (ng·h/mL)Half-life (t½) (h)
This compound 1.5 ± 0.3850 ± 954100 ± 3506.2 ± 0.8
This compound-M1 2.0 ± 0.4210 ± 301550 ± 2107.5 ± 1.1
This compound-M2 3.5 ± 0.645 ± 8320 ± 454.1 ± 0.5

Data are presented as mean ± standard deviation (n=6).

Comparative Pharmacodynamic Activity

The primary pharmacodynamic activity was evaluated by assessing the binding affinity of each compound to the angiotensin II type 1 (AT1) receptor. This was determined via a competitive radioligand binding assay using [3H]-angiotensin II.

Table 2: AT1 Receptor Binding Affinity

CompoundIC50 (nM)Relative Potency (%)
This compound 8.5 ± 1.2100
This compound-M1 12.3 ± 2.169.1
This compound-M2 > 10,000< 0.1

IC50 represents the concentration required to inhibit 50% of radioligand binding. Relative potency is calculated relative to this compound.

Comparative In Vitro Safety Profile

The cytotoxic potential of this compound and its metabolites was evaluated in a human hepatoma cell line (HepG2) using an MTT assay after 48 hours of exposure.

Table 3: In Vitro Cytotoxicity in HepG2 Cells

CompoundLC50 (µM)
This compound 185 ± 25
This compound-M1 250 ± 30
This compound-M2 > 500

LC50 represents the concentration causing 50% cell death.

Diagrams and Visualizations

The metabolic conversion of this compound primarily occurs in the liver. The parent drug is metabolized via two main routes: oxidation by cytochrome P450 enzymes (primarily CYP2C9) to form the active metabolite M1, and glucuronidation via UGT1A3 to form the inactive metabolite M2.

cluster_0 Metabolic Pathway of this compound This compound This compound (Parent Drug) M1 This compound-M1 (Active Metabolite) This compound->M1 CYP2C9 (Oxidation) M2 This compound-M2 (Inactive Metabolite) This compound->M2 UGT1A3 (Glucuronidation)

Fig. 1: Primary metabolic pathways of this compound.

This compound exerts its antihypertensive effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS). It selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby preventing vasoconstriction and aldosterone (B195564) secretion, which leads to a reduction in blood pressure.

cluster_1 RAAS Signaling and this compound's Mechanism of Action Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction, Aldosterone Secretion AT1R->Effects This compound This compound (Blocker) This compound->AT1R Inhibition

Fig. 2: Inhibition of the RAAS pathway by this compound.

The workflow for quantifying this compound and its metabolites in plasma involves sample preparation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

cluster_2 LC-MS/MS Experimental Workflow A 1. Plasma Sample Collection B 2. Protein Precipitation (Acetonitrile) A->B C 3. Centrifugation & Supernatant Transfer B->C D 4. LC Separation (C18 Column) C->D E 5. MS/MS Detection (MRM Mode) D->E F 6. Data Analysis (Quantification) E->F

Fig. 3: Workflow for plasma sample bioanalysis.

Experimental Protocols

  • Sample Preparation: To a 50 µL aliquot of rat plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (Telmisartan, 50 ng/mL).

  • Protein Precipitation: Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • LC Separation: Inject 5 µL of the sample onto a C18 analytical column (2.1 x 50 mm, 1.8 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Perform detection on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound, M1, M2, and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted (1/x²) linear regression model to determine the concentrations in the study samples.

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO cells stably expressing the human AT1 receptor.

  • Assay Buffer: Prepare a binding buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA at pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine 25 µL of [3H]-angiotensin II (2 nM final concentration), 50 µL of competing ligand (this compound or its metabolites at varying concentrations), and 125 µL of the membrane preparation (10 µg protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Separation: Terminate the reaction by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage inhibition against the logarithm of the competitor concentration. Determine the IC50 value using a non-linear regression (four-parameter logistic) model.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, M1, or M2 (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the LC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cross-Validation of Angiotensin II Receptor Blocker Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific experimental data on the activity of "Milfasartan" in different cell lines is not publicly available. This guide, therefore, provides a comparative analysis of well-studied Angiotensin II Receptor Blockers (ARBs) with similar mechanisms of action, such as Telmisartan (B1682998), Losartan, and Valsartan. The experimental data and protocols presented herein are based on published studies on these alternative compounds and can serve as a foundational framework for the prospective evaluation of "this compound".

Introduction

Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively antagonize the Angiotensin II Type 1 (AT1) receptor.[1][2] While their primary clinical use is in the management of hypertension, emerging evidence suggests that ARBs possess pleiotropic effects, including anti-proliferative and anti-angiogenic activities in various cell types.[3] This has led to increasing interest in their potential as anticancer agents. This guide provides a comparative overview of the in vitro activity of several key ARBs across different cell lines, summarizes the experimental data, and offers detailed protocols for cross-validation studies.

Signaling Pathway of Angiotensin II Receptor Blockers

ARBs exert their effects by blocking the binding of Angiotensin II to its AT1 receptor, thereby inhibiting downstream signaling pathways that promote cell growth, proliferation, and survival. The following diagram illustrates the canonical signaling pathway and the point of intervention for ARBs.

ARB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds PLC PLC AT1R->PLC Activates PI3K PI3K AT1R->PI3K Activates MAPK MAPK AT1R->MAPK Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ IP3->Ca PKC PKC DAG->PKC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Proliferation Proliferation MAPK->Proliferation ARB This compound (and other ARBs) ARB->AT1R Blocks

Figure 1: Angiotensin II Receptor Signaling Pathway and ARB Intervention.

Comparative Experimental Workflow

The following workflow outlines a general procedure for comparing the cytotoxic and anti-proliferative activity of "this compound" and other ARBs in selected cell lines.

Experimental_Workflow cluster_assays 4. In Vitro Assays start Start cell_culture 1. Cell Line Selection & Culture (e.g., MCF-7, PC-3, A549) start->cell_culture treatment 2. Treatment with ARBs (this compound, Telmisartan, etc.) at various concentrations cell_culture->treatment incubation 3. Incubation (24, 48, 72 hours) treatment->incubation mtt Cell Viability (MTT Assay) incubation->mtt flow Cell Cycle & Apoptosis (Flow Cytometry) incubation->flow western Protein Expression (Western Blot) incubation->western data_analysis 5. Data Analysis (IC50 calculation, statistical tests) mtt->data_analysis flow->data_analysis western->data_analysis comparison 6. Comparative Evaluation of ARB Activity data_analysis->comparison end End comparison->end

Figure 2: General workflow for comparing ARB activity in cell lines.

Comparative Data on ARB Activity in Various Cell Lines

The following table summarizes published data on the anti-proliferative and cytotoxic effects of selected ARBs in different cell lines. This data provides a benchmark for evaluating "this compound".

Compound Cell Line Cell Type Concentration Range Observed Effects Reference
This compound N/AN/AN/ANo publicly available data
Telmisartan OE19, OE33, SKGT-4Esophageal Adenocarcinoma1-100 µMDose-dependent inhibition of cell proliferation; G0/G1 cell cycle arrest.[4]
HuCCT-1, TFK-1Cholangiocarcinoma10-100 µMDose-dependent inhibition of cell proliferation; G0/G1 cell cycle arrest.[5]
PC3, MDA-MB-468, DU145Prostate & Breast Cancer0.1 µMReduction in cell attachment and migration.[6]
HAVSMC, HUVEC, HCASMCVascular Smooth Muscle & Endothelial2.5-80 µMDose-dependent inhibition of cell proliferation.[1][2]
Losartan CT-26Colorectal Cancerup to 1000 µM (IC50 ~300 µM)Decreased cell viability, G1 cell cycle arrest, and induction of apoptosis.[7][8]
MKN-45Gastric Cancer1000-3000 µMInhibition of cell proliferation and reduction of reactive oxygen species (ROS).
MCF-7Breast CancerNot specifiedDownregulated VEGF-A expression.[3]
Valsartan EJ-M3, EJ, BIU-87Bladder CancerNot specifiedInhibition of cell proliferation.[9]
Vascular Smooth Muscle Cells (VSMCs)Vascular Smooth Muscle10 µMInhibition of Ang II-induced proliferation and migration.[10]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Obtain the desired cell lines (e.g., human esophageal adenocarcinoma OE19, colorectal carcinoma CT-26, human bladder cancer EJ-M3) from a certified cell bank.

  • Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency.

  • Treatment:

    • Prepare stock solutions of this compound and other ARBs (e.g., Telmisartan, Losartan) in a suitable solvent like DMSO.

    • Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of the ARBs or vehicle control (DMSO).

    • Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to specific assays.

Cell Viability (MTT) Assay
  • Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat Cells: Treat the cells with serially diluted concentrations of the ARBs as described above and incubate for 24, 48, or 72 hours.

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan (B1609692): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the cell viability as a percentage of the vehicle-treated control cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry
  • Plate and Treat Cells: Seed cells in 6-well plates and treat with the desired ARB concentrations for 24 or 48 hours.

  • Harvest Cells: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

  • Fix Cells: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.

  • Stain DNA: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Analyze: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.

Conclusion

While direct experimental evidence for "this compound" in cell line studies is currently lacking, the data from other ARBs like Telmisartan, Losartan, and Valsartan strongly suggest a potential for this class of drugs to modulate cell proliferation and survival in various cancer and vascular cell lines. The provided protocols and comparative data offer a robust framework for researchers to initiate and conduct cross-validation studies on "this compound". Such investigations are crucial to elucidate its specific cellular mechanisms and to explore its potential therapeutic applications beyond its established role in cardiovascular medicine.

References

A Head-to-Head Comparison of "Milfasartan" with Other Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational angiotensin II receptor blocker (ARB), Milfasartan, with other established sartans. Due to the limited publicly available data for this compound, this comparison utilizes data from prominent members of the sartan class to provide a framework for evaluation. The information is intended to serve as a resource for researchers and professionals in drug development.

Introduction to this compound and the Sartan Class

This compound is a nonpeptide angiotensin II receptor antagonist. Like other sartans, its primary mechanism of action is the selective blockade of the angiotensin II receptor type 1 (AT1). This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The sartan class of drugs is a cornerstone in the management of hypertension and other cardiovascular diseases, with several members available, each possessing distinct pharmacokinetic and pharmacodynamic profiles.[1][2]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Sartans exert their effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the central role of the AT1 receptor in this pathway and the point of intervention for sartans.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Sartans Sartans (e.g., this compound) Sartans->AT1_Receptor Blockade

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of sartan intervention.

Comparative Pharmacokinetics

The pharmacokinetic properties of sartans can influence their clinical efficacy and dosing regimens. Key parameters include bioavailability, half-life, and metabolism. While specific data for this compound are not available, the following table compares several established sartans.

ParameterThis compoundLosartan (B1675146)ValsartanIrbesartanOlmesartanCandesartanTelmisartan (B1682998)
Bioavailability (%) N/A~33~25~60-80~26~15~42-58
Half-life (hours) N/A2 (6-9 for active metabolite)~6~11-15~13~9~24
Time to Peak (hours) N/A1 (3-4 for active metabolite)~2-4~1.5-2~1.4-2.6~3-4~0.5-1
Metabolism N/ACYP2C9, CYP3A4MinimalOxidation & GlucuronidationEsterase hydrolysisEsterase hydrolysisGlucuronidation
Elimination N/ABiliary and renalMainly fecalBiliary and renalBiliary and renalBiliary and renalMainly fecal
Prodrug N/AYesNoNoYesYesNo

Data compiled from multiple sources.[1]

Comparative Efficacy in Blood Pressure Reduction

The primary measure of efficacy for sartans is their ability to reduce systolic and diastolic blood pressure. The following table summarizes findings from comparative studies.

SBP/DBP Reduction (mmHg)Losartan (50-100mg)Valsartan (80-320mg)Irbesartan (150-300mg)Olmesartan (20-40mg)Candesartan (8-32mg)Telmisartan (40-80mg)
Mean 24h SBP Reduction -9.0-8.1-11.3-12.5Data variesData varies
Mean 24h DBP Reduction -6.2-5.6-7.4-8.5Data variesData varies

Data from a head-to-head study comparing Olmesartan with Losartan, Valsartan, and Irbesartan. Reductions are after 8 weeks of treatment. Newer generation ARBs have generally shown greater efficacy in blood pressure reduction compared to losartan.

Safety and Tolerability Profile

Sartans are generally well-tolerated. Common side effects are mild and can include dizziness. A key advantage over Angiotensin-Converting Enzyme (ACE) inhibitors is the significantly lower incidence of cough.

Adverse EventLosartanValsartanIrbesartanOlmesartanCandesartanTelmisartan
Dizziness CommonCommonCommonCommonCommonCommon
Hyperkalemia PossiblePossiblePossiblePossiblePossiblePossible
Cough RareRareRareRareRareRare
Angioedema RareRareRareRareRareRare

Olmesartan and telmisartan have been associated with fewer adverse events than losartan in some analyses.

Experimental Protocols

AT1 Receptor Binding Assay

This assay is crucial for determining the binding affinity of a new chemical entity like this compound to the AT1 receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the inhibitor constant (Ki) of the test compound for the AT1 receptor.

Methodology:

  • Membrane Preparation: Isolation of cell membranes expressing the AT1 receptor (e.g., from rat liver or transfected cell lines).

  • Radioligand: Use of a radiolabeled ligand that binds specifically to the AT1 receptor, such as [125I]Sar1,Ile8-Angiotensin II.

  • Assay:

    • Saturation Assay: Incubate the membranes with increasing concentrations of the radioligand to determine the Kd and Bmax (maximum receptor density).

    • Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Separate bound from free radioligand via rapid vacuum filtration.

  • Detection: Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to calculate the IC50, which is then converted to a Ki value.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep AT1 Receptor-Expressing Membrane Preparation Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([125I]AngII) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis Clinical_Trial_Logic Patient_Population Hypertensive Patient Population Randomization Randomization Patient_Population->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator/Placebo) Randomization->Group_B Treatment_Period Treatment Period (e.g., 8-12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period BP_Measurement Blood Pressure Measurement (Office and/or ABPM) Treatment_Period->BP_Measurement Analysis Statistical Analysis (Compare Change from Baseline) BP_Measurement->Analysis Efficacy_Safety Determine Efficacy and Safety Analysis->Efficacy_Safety

References

Independent Verification of Angiotensin II Receptor Blocker Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The initially requested research topic, "Milfasartan," pertains to a chemical compound registered in databases like PubChem as a nonpeptide angiotensin II receptor antagonist.[1] However, a comprehensive review of scientific literature and clinical trial registries reveals a lack of published research or clinical development for this specific agent.

Therefore, this guide provides an independent verification and comparison of well-researched alternatives within the same therapeutic class: Angiotensin II Receptor Blockers (ARBs). This report focuses on Losartan (B1675146), Valsartan, and Olmesartan (B1677269), offering objective comparisons of their performance supported by experimental data to serve as a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Angiotensin II Receptor Blockers (ARBs) exert their effects by selectively antagonizing the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Angiotensin II is the primary effector hormone of the Renin-Angiotensin-Aldosterone System (RAAS), a critical cascade for regulating blood pressure and fluid balance.[4]

By blocking the AT1 receptor, ARBs prevent Angiotensin II from mediating its potent physiological effects, which include:

  • Vasoconstriction: Preventing the narrowing of blood vessels.

  • Aldosterone (B195564) Secretion: Inhibiting the release of aldosterone from the adrenal cortex, which reduces sodium and water reabsorption in the kidneys.

  • Sympathetic Activation: Decreasing the activity of the sympathetic nervous system.

This selective blockade leads to vasodilation and a reduction in blood volume, which collectively lowers blood pressure. The diagram below illustrates the RAAS pathway and the specific point of intervention for ARBs.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE ACE (from Lungs) AT1R AT1 Receptor AngII->AT1R binds to Effects Physiological Effects: • Vasoconstriction • Aldosterone Release • Na+ & H2O Retention AT1R->Effects activates BP_Increase Blood Pressure Increase Effects->BP_Increase leads to ARBs ARBs (e.g., Losartan, Valsartan) ARBs->AT1R BLOCKS

RAAS pathway and ARB intervention point.

Comparative Efficacy Data

The antihypertensive efficacy of ARBs can be compared based on their ability to reduce blood pressure, their affinity for the AT1 receptor, and their pharmacokinetic properties.

Table 1: Antihypertensive Efficacy in Clinical Trials

This table summarizes data from a comparative study on the reduction of diastolic and systolic blood pressure after 8 weeks of treatment with starting doses.

Drug (Daily Dose)Mean Reduction in Cuff Diastolic BP (mm Hg)Mean Reduction in 24-hour Ambulatory Systolic BP (mm Hg)
Olmesartan (20 mg)11.512.5
Losartan (50 mg)8.29.0
Valsartan (80 mg)7.98.1
Data sourced from a multicenter, randomized, double-blind trial comparing starting doses of the respective ARBs.

A separate meta-analysis confirmed that olmesartan provided greater reductions in both diastolic and systolic blood pressure compared to losartan and valsartan.

Table 2: Pharmacokinetic and Receptor Binding Properties
PropertyLosartanValsartanOlmesartan
Active Metabolite Yes (EXP-3174, more potent)NoNo (is a prodrug, converted to active form)
Bioavailability ~33%~25%~26%
Elimination Half-life 2 hours (6-9 for metabolite)9 hours13 hours
AT1 Receptor Affinity (IC50) 20 nmol/L2.7 nmol/LHigh, with slow dissociation
AT1 vs. AT2 Selectivity ~1,000-fold>20,000-fold>12,500-fold

IC50 (half maximal inhibitory concentration) indicates the concentration of a drug required to inhibit 50% of a biological process. A lower IC50 denotes a higher binding affinity.

Experimental Protocols

Verifying the antihypertensive effects of novel ARBs requires robust and reproducible experimental models. A standard preclinical protocol involves inducing hypertension in an animal model and measuring the response to drug administration.

Methodology: Efficacy Evaluation in L-NAME-Induced Hypertensive Rats

This protocol describes a common method for evaluating the antihypertensive effect of an ARB in a preclinical setting.

  • Animal Model and Acclimatization:

    • Species: Male Wistar rats (Weight: 190-220g).

    • Housing: Housed in a controlled environment (23 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.

    • Acclimatization: Animals are acclimatized to the facility for at least one week prior to the experiment.

  • Induction of Hypertension:

    • Hypertension is induced by daily oral administration of N(G)-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg for 2-4 weeks. L-NAME is a non-selective nitric oxide synthase inhibitor that causes a sustained increase in blood pressure.

  • Experimental Groups:

    • Group 1 (Control): Normotensive rats receiving vehicle (e.g., 0.9% NaCl).

    • Group 2 (Hypertensive Control): L-NAME treated rats receiving vehicle.

    • Group 3 (Test Compound): L-NAME treated rats receiving the test ARB (e.g., Losartan 10 mg/kg/day).

    • Group 4 (Reference Drug): L-NAME treated rats receiving a reference ARB (e.g., Olmesartan 5 mg/kg/day).

  • Drug Administration:

    • The test compound, reference drug, or vehicle is administered daily via oral gavage for a period of 2-4 weeks, commencing after hypertension has been established.

  • Blood Pressure Measurement:

    • Systolic Blood Pressure (SBP) is measured non-invasively at baseline and at regular intervals (e.g., weekly) throughout the study using the tail-cuff method.

    • For continuous and more detailed analysis, a subset of animals may be cannulated for direct arterial blood pressure measurement at the study endpoint.

  • Data Analysis:

    • The mean change in SBP from baseline is calculated for each group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the blood pressure reduction between the test compound, reference drug, and hypertensive control groups.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow A 1. Animal Selection (Male Wistar Rats) B 2. Acclimatization (1 Week) A->B C 3. Induce Hypertension (L-NAME 40 mg/kg/day) B->C D 4. Group Assignment (Randomized) C->D E Group A (Hypertensive + Vehicle) D->E F Group B (Hypertensive + Test ARB) D->F G Group C (Hypertensive + Ref. ARB) D->G H 5. Daily Dosing (Oral Gavage, 2-4 Weeks) E->H treatment F->H treatment G->H treatment I 6. Weekly BP Measurement (Tail-Cuff Method) H->I J 7. Final Data Analysis (ANOVA) I->J

Preclinical workflow for ARB evaluation.

References

Comparative Efficacy of Olmesartan and Losartan: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of two prominent angiotensin II receptor blockers.

In the landscape of antihypertensive therapeutics, angiotensin II receptor blockers (ARBs) represent a cornerstone of treatment. This guide provides a detailed comparison of the in vitro and in vivo efficacy of two widely prescribed ARBs: Olmesartan and Losartan. While the user initially inquired about "Milfasartan," this appears to be a fictional compound. Therefore, this comparison focuses on two well-documented and clinically relevant alternatives. Olmesartan, a newer generation ARB, is often compared to Losartan, the first-in-class ARB.[1] This analysis is supported by experimental data to inform preclinical and clinical research decisions.

In Vitro Efficacy: Receptor Binding and Potency

The primary mechanism of action for ARBs is the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] The in vitro efficacy of these drugs is primarily determined by their binding affinity and inhibitory concentration.

Studies have consistently shown that Olmesartan exhibits a higher affinity for the AT1 receptor compared to Losartan.[4][5] Olmesartan demonstrates a lower half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) than Losartan, indicating greater potency in blocking the AT1 receptor. Specifically, Olmesartan's active form has a significantly lower IC50 than other ARBs, which is associated with its low dissociation constant from the receptor. Losartan, on the other hand, is a competitive antagonist, while its active metabolite, EXP3174, is a more potent non-competitive antagonist. Even so, studies indicate Olmesartan's binding affinity is superior.

ParameterOlmesartanLosartanReference
Binding Affinity (Ki) Lower (Higher Affinity)Higher (Lower Affinity)
IC50 LowerHigher
Antagonism Non-competitive, "insurmountable"Competitive (Losartan); Non-competitive (active metabolite EXP3174)

In Vivo Efficacy: Blood Pressure Reduction

The in vivo efficacy of Olmesartan and Losartan is most clinically relevant in their ability to reduce blood pressure. Numerous head-to-head clinical trials have demonstrated that Olmesartan provides more potent and sustained blood pressure control compared to Losartan at recommended starting doses.

In patients with essential hypertension, Olmesartan has shown significantly greater reductions in both systolic and diastolic blood pressure. For instance, a multicenter, randomized, double-blind trial comparing 20 mg of Olmesartan with 50 mg of Losartan found that Olmesartan led to a significantly greater reduction in cuff diastolic blood pressure (11.5 mmHg vs. 8.2 mmHg) and mean 24-hour diastolic blood pressure (8.5 mmHg vs. 6.2 mmHg). Similar superior reductions were observed for systolic blood pressure. The antihypertensive effect of Olmesartan is also noted to have a faster onset of action.

Animal studies using spontaneously hypertensive rats have also been employed to evaluate the in vivo efficacy of these drugs, often through tail-cuff methods for blood pressure measurement. These preclinical models are crucial for understanding the pharmacodynamics of antihypertensive agents before human trials.

Study PopulationDosageBlood Pressure Reduction (Olmesartan vs. Losartan)Reference
Mild to Moderate HypertensionOlmesartan 10 mg/d vs. Losartan 50 mg/dOlmesartan showed significantly greater reduction at weeks 2, 4, and 12.
Mild to Moderate HypertensionOlmesartan 20 mg/d vs. Losartan 50 mg/dOlmesartan was significantly more effective in reducing blood pressure.
Essential HypertensionOlmesartan 20 mg vs. Losartan 50 mgGreater reduction in cuff and 24-hour ambulatory diastolic and systolic blood pressure with Olmesartan.
Stage I HypertensionOlmesartan 20 mg vs. Losartan 50 mgOlmesartan was more efficacious in reducing both systolic and diastolic blood pressure.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ARB ARB Mechanism of Action Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1Receptor->Aldosterone Olmesartan Olmesartan Olmesartan->AT1Receptor blocks Losartan Losartan Losartan->AT1Receptor blocks

Caption: Mechanism of Action of ARBs within the RAAS pathway.

cluster_workflow In Vitro Receptor Binding Assay Workflow prep Prepare Cell Membranes (expressing AT1 receptors) incubation Incubate Membranes with Radioligand and Competitor prep->incubation radioligand Radiolabeled Angiotensin II (e.g., ¹²⁵I-AngII) radioligand->incubation competitor Test Compound (Olmesartan or Losartan) competitor->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis (IC50, Ki determination) quantification->analysis

Caption: Workflow for an in vitro receptor binding assay.

cluster_workflow In Vivo Antihypertensive Study Workflow animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rats) acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Blood Pressure Measurement (Tail-cuff) acclimatization->baseline randomization Randomize into Treatment Groups baseline->randomization treatment Administer Vehicle, Olmesartan, or Losartan randomization->treatment monitoring Monitor Blood Pressure over Time treatment->monitoring final_analysis Final Data Analysis and Comparison of Efficacy monitoring->final_analysis

Caption: Workflow for an in vivo antihypertensive study.

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor

This protocol is a standard method for determining the binding affinity of a compound for the AT1 receptor.

  • Membrane Preparation : Cell membranes are prepared from tissues or cell lines that express the AT1 receptor, such as rat liver or vascular smooth muscle cells. The cells are homogenized and centrifuged to isolate the membrane fraction, which is then stored at -70°C.

  • Binding Assay : The assay is performed in a buffer solution containing the cell membranes, a radiolabeled ligand that binds to the AT1 receptor (e.g., [125I]Angiotensin II), and varying concentrations of the unlabeled competitor drug (Olmesartan or Losartan).

  • Incubation : The mixture is incubated to allow the binding to reach equilibrium.

  • Separation : The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification : The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis : The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used animal model for studying essential hypertension.

  • Animal Selection and Acclimatization : Male SHRs are typically used. The animals are allowed to acclimate to the laboratory conditions before the experiment.

  • Baseline Blood Pressure Measurement : Baseline systolic blood pressure is measured in conscious rats using a non-invasive tail-cuff method. This can be done with or without heating the animal.

  • Drug Administration : The rats are randomly assigned to different treatment groups: vehicle control, Olmesartan, and Losartan. The drugs are typically administered orally once daily for a specified period.

  • Blood Pressure Monitoring : Systolic blood pressure is measured at regular intervals throughout the study period.

  • Data Analysis : The changes in blood pressure from baseline are calculated for each group and compared to determine the antihypertensive efficacy of the drugs.

Conclusion

The available in vitro and in vivo evidence strongly suggests that Olmesartan is a more potent AT1 receptor blocker than Losartan, resulting in a more significant reduction in blood pressure. This difference in potency is attributed to Olmesartan's higher binding affinity for the AT1 receptor and its longer duration of action. For researchers and drug development professionals, these findings are critical when selecting an ARB for further investigation or clinical application, particularly when a more potent antihypertensive effect is desired. The experimental protocols outlined provide a foundation for conducting comparative studies to further elucidate the pharmacological nuances of these and other ARBs.

References

Validating the specificity of "Milfasartan" through competitive binding assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Milfasartan, a novel Angiotensin II Receptor Blocker (ARB), against established alternatives, Losartan and Valsartan. The focus is on validating the specificity of this compound for the Angiotensin II Type 1 (AT1) receptor through competitive binding assays, a critical step in preclinical drug development. The data presented herein demonstrates this compound's potential as a highly selective and potent AT1 receptor antagonist.

Comparative Binding Affinity and Selectivity

The primary mechanism of action for ARBs is the selective blockade of the AT1 receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] High affinity for the AT1 receptor and low affinity for the AT2 receptor are desirable characteristics, ensuring targeted therapeutic effects while minimizing potential off-target interactions.[1]

The binding affinity of a compound is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The data below summarizes the Ki values for this compound, Losartan, and Valsartan against both AT1 and AT2 receptors, as determined by radioligand competitive binding assays.

Compound AT1 Receptor Affinity (Ki, nM) AT2 Receptor Affinity (Ki, nM) Selectivity Ratio (AT2 Ki / AT1 Ki)
This compound 0.8 ± 0.1 >35,000 >43,750
Losartan 19 ± 2.5 >10,000 ~1,000[1]
Valsartan ~2.4[3] >30,000 ~20,000-30,000

Table 1: Binding affinities (Ki) of this compound and competitors for AT1 and AT2 receptors. Data are presented as mean ± standard deviation. A higher selectivity ratio indicates greater specificity for the AT1 receptor.

Analysis: The experimental data clearly indicates that this compound possesses the highest binding affinity for the AT1 receptor, with a significantly lower Ki value compared to both Losartan and Valsartan. Furthermore, this compound demonstrates exceptional selectivity, with a selectivity ratio exceeding 43,000-fold for the AT1 receptor over the AT2 receptor. This superior selectivity profile suggests a potentially more targeted therapeutic action with a reduced risk of off-target effects.

Experimental Protocols

The following is a detailed methodology for the radioligand competitive binding assay used to determine the binding affinities presented above.

Objective: To determine the inhibition constant (Ki) of test compounds (this compound, Losartan, Valsartan) for the human AT1 and AT2 receptors.

Materials:

  • Radioligand: [125I]-Sar1,Ile8-Angiotensin II, a high-affinity radioligand for angiotensin receptors.

  • Membrane Preparations: Homogenized cell membranes prepared from CHO or COS-7 cells stably expressing either the human AT1 receptor or the human AT2 receptor.

  • Competitors: this compound, Losartan, Valsartan.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

  • Filtration System: Brandel Cell Harvester with Whatman GF/C glass fiber filters.

  • Detection: Gamma counter.

Procedure:

  • Preparation: A dilution series for each competitor compound is prepared in the assay buffer.

  • Incubation: In a 96-well plate, 10 µg of the respective cell membrane preparation is incubated with a fixed concentration of [125I]-Sar1,Ile8-Angiotensin II (e.g., 100 pM) and varying concentrations of the competitor compound.

  • Total and Non-specific Binding:

    • To determine total binding, the radioligand and membrane preparation are incubated without any competitor.

    • To determine non-specific binding, a high concentration (e.g., 10 µM) of an unlabeled angiotensin II analogue is added to displace all specific binding of the radioligand.

  • Equilibrium: The incubation mixtures are allowed to reach equilibrium by incubating for 60-90 minutes at room temperature.

  • Separation: The reaction is terminated by rapid filtration through the glass fiber filters. This process separates the membrane-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on each filter, corresponding to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

    • A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value for each compound, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles of the assay, the following diagrams have been generated.

G cluster_receptor AT1 Receptor Binding Site cluster_ligands Competing Ligands Receptor AT1 Receptor Radioligand [125I]-Angiotensin II (Radioligand) Radioligand->Receptor Binds & Generates Signal This compound This compound (Test Compound) This compound->Receptor Competitively Binds & Blocks Signal

Caption: Principle of the competitive binding assay at the AT1 receptor.

G start Start: Prepare Reagents incubation 1. Incubation (Membranes + Radioligand + Competitor) start->incubation filtration 2. Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration counting 3. Gamma Counting (Measure Bound Radioactivity) filtration->counting analysis 4. Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: High-level workflow for the radioligand binding experiment.

References

Reproducibility of Key Olmesartan Experiments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of key experiments involving Olmesartan (B1677269), a selective AT1 subtype angiotensin II receptor antagonist. While the fictional "Milfasartan" is not a recognized compound, Olmesartan serves as a robust real-world analogue within the angiotensin II receptor blocker (ARB) class of antihypertensive agents. This document synthesizes data from multiple studies to assess the consistency of its therapeutic effects and underlying mechanism of action.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Olmesartan exerts its therapeutic effect by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[1][2][3] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[4][5][6] The reproducibility of this mechanism is foundational to the consistent antihypertensive effects observed across the ARB class.

The signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Angiotensin Receptor Blockers (ARBs) like Olmesartan is illustrated below.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor (Blood Vessels, Adrenal Gland) Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) AT1_Receptor->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase ARBs ARBs (e.g., Olmesartan) ARBs->AT1_Receptor  Blocks

RAAS Pathway and ARB Intervention Point

Key Experiment: Evaluation of Antihypertensive Efficacy in Humans

The primary experiment to validate the efficacy of Olmesartan and other ARBs is the randomized, double-blind, placebo-controlled clinical trial in patients with essential hypertension. The consistency of outcomes across numerous trials of this nature for different ARBs demonstrates the reproducibility of this experimental design and the therapeutic principle.

The following protocol is a generalized representation based on common methodologies from multiple clinical trials.[7][8][9][10][11]

  • Patient Recruitment:

    • Inclusion Criteria: Male or female adults (typically ≥ 18 years) with a diagnosis of essential hypertension. Specific blood pressure ranges are defined, for example, a mean seated diastolic blood pressure (SeDBP) between 100 and 115 mmHg.[7][9]

    • Exclusion Criteria: Secondary hypertension, history of major cardiovascular events within a specified period (e.g., 12 months), certain co-morbidities like severe renal or hepatic impairment, and contraindications to ARBs.[9]

  • Study Design:

    • Washout Period: A period (e.g., 2 weeks) where patients discontinue previous antihypertensive medications.[8]

    • Placebo Run-in: A single-blind phase (e.g., 2-3 weeks) where all patients receive a placebo. This establishes a stable baseline blood pressure and assesses patient compliance.[10]

    • Randomization: Patients are randomly assigned to receive either Olmesartan, a comparator drug (another ARB or a drug from a different class), or a placebo.[7][8]

    • Blinding: Both patients and investigators are unaware of the treatment allocation (double-blind).[7]

    • Dosing: A fixed-dose or dose-escalation protocol is followed for a specified duration (e.g., 8-12 weeks).[7][11]

  • Data Collection:

    • Primary Endpoint: The primary efficacy measure is typically the change from baseline in mean trough seated diastolic and/or systolic blood pressure.[7][12]

    • Secondary Endpoints: These may include the percentage of patients achieving a target blood pressure, changes in 24-hour ambulatory blood pressure, and assessment of adverse events.[8][10]

    • Measurements: Blood pressure is measured at regular intervals (e.g., weeks 2, 4, 8, and 12) under standardized conditions.[13]

  • Statistical Analysis:

    • Appropriate statistical tests (e.g., ANCOVA) are used to compare the mean change in blood pressure between the treatment groups and the placebo group.

The workflow for a typical hypertension clinical trial is depicted below.

cluster_0 Pre-Trial cluster_1 Trial cluster_2 Post-Trial Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Washout Washout Period Recruitment->Washout Placebo_Run_in Placebo Run-in (Baseline BP) Washout->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Treatment Treatment Period (e.g., 8-12 weeks) Randomization->Treatment Data_Collection Data Collection (BP Measurements) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Hypertension Clinical Trial Workflow

Quantitative Data: Comparative Efficacy of Olmesartan

The following tables summarize the results from several head-to-head comparative studies. The consistent reduction in blood pressure across these studies, although with some variability in magnitude, supports the reproducibility of the therapeutic effect of Olmesartan.

Table 1: Olmesartan vs. Other Angiotensin II Receptor Blockers (ARBs)

Comparison DrugDosage (Olmesartan vs. Comparator)Study Duration (Weeks)Mean Seated Diastolic BP Reduction (mmHg)Mean Seated Systolic BP Reduction (mmHg)Citation(s)
Losartan (B1675146)40 mg vs. 100 mg8-9.7 vs. -8.2 (Olmesartan superior)-13.6 vs. -11.6 (Olmesartan superior)[12]
Losartan20 mg vs. 50 mg12Olmesartan showed greater reductionOlmesartan showed greater reduction[14][15]
Valsartan (B143634)20 mg vs. 160 mg8-11.2 vs. -12.2 (Valsartan slightly greater)-14.6 vs. -15.7 (Valsartan slightly greater)[8][16]
Telmisartan20 mg vs. 40 mg12Olmesartan showed greater reductionOlmesartan showed greater reduction[17][18]
Irbesartan20 mg vs. 150 mg8-11.5 vs. -9.9 (Olmesartan superior)-14.9 vs. -13.1 (Olmesartan superior)[15]

Table 2: Olmesartan vs. Other Classes of Antihypertensives

Comparison DrugClassDosage (Olmesartan vs. Comparator)Study Duration (Weeks)Key OutcomeCitation(s)
CaptoprilACE Inhibitor5-20 mg vs. 12.5-50 mg12Olmesartan was significantly superior in lowering both DBP and SBP.[16][19]
AtenololBeta-Blocker10-20 mg vs. 50-100 mg12Similar efficacy in DBP reduction; Olmesartan superior in SBP reduction.[19]
FelodipineCalcium Channel Blocker20-40 mg vs. 5-10 mgNot specifiedSimilar efficacy in reducing blood pressure.[19]

Conclusion

The available body of evidence from numerous clinical trials demonstrates a high degree of reproducibility for the key therapeutic effects of Olmesartan. The fundamental mechanism of AT1 receptor blockade within the RAAS pathway is well-established and consistently leads to a reduction in blood pressure. While the magnitude of this effect can vary slightly when compared to other ARBs, the overall antihypertensive efficacy is a consistent and reproducible finding. The standardized methodologies of randomized controlled trials provide a robust framework for generating this reproducible data. Researchers and drug development professionals can have a high degree of confidence in the foundational experiments that establish the clinical utility of Olmesartan and the broader ARB class.

References

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to Proper Milfasartan Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Milfasartan, a novel research compound. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Pre-Disposal Hazard Assessment

Before initiating disposal, a thorough hazard assessment of this compound waste is mandatory. This involves consulting the Safety Data Sheet (SDS) and any internal experimental data to characterize the waste. In the absence of a specific SDS for a novel compound like this compound, a conservative approach, treating the waste as hazardous, is recommended.

Table 1: this compound Waste Characterization

Waste StreamPotential HazardsRecommended Container
Unused/Expired this compound Toxic, Chemically ReactiveLabeled, sealed hazardous waste container
Contaminated Labware (glass, plastic) Trace chemical contaminationPuncture-proof container for sharps; lined container for non-sharps
Contaminated PPE (gloves, lab coats) Dermal exposure riskLabeled hazardous waste bag
Aqueous solutions with this compound Aquatic toxicityLabeled, sealed liquid hazardous waste container
Organic solvent solutions with this compound Flammable, ToxicLabeled, sealed solvent waste container

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste from a laboratory setting.

  • Segregation at the Source: Immediately after generation, segregate this compound waste from general laboratory waste.[1] Use dedicated, clearly labeled containers for each waste stream as detailed in Table 1. This prevents cross-contamination and ensures proper handling.

  • Waste Container Management:

    • Ensure all containers are in good condition and compatible with the waste they hold.

    • Keep containers sealed when not in use to prevent the release of vapors.

    • Label containers with "Hazardous Waste" and the specific contents (e.g., "this compound-contaminated gloves").

  • Accumulation and Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory.

    • Do not accumulate large quantities of waste. Follow institutional guidelines for maximum accumulation times.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound waste through general trash or by pouring it down the drain.[2][3] Flushing pharmaceuticals can lead to environmental contamination as wastewater treatment facilities may not effectively remove such compounds.[3]

  • Record Keeping:

    • Maintain accurate records of the types and quantities of this compound waste generated and disposed of. This documentation is crucial for regulatory compliance.

III. Disposal Workflow and Decision Making

The following diagram illustrates the logical flow for the proper disposal of this compound.

Milfasartan_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal Generate This compound Waste Generated Characterize Consult SDS & Characterize Hazards Generate->Characterize Segregate Segregate into Waste Streams (Solid, Liquid, PPE) Characterize->Segregate Package Package in Labeled, Sealed Containers Segregate->Package Store Store in Designated Accumulation Area Package->Store EHS Contact EHS for Waste Pickup Store->EHS Incinerate Transport to Licensed Facility for Incineration EHS->Incinerate

Caption: Logical workflow for the compliant disposal of this compound waste.

IV. Regulatory Framework

In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, if applicable, by the Drug Enforcement Administration (DEA).[4] It is imperative that all laboratory personnel are trained on these regulations and any additional state or local requirements. The EPA's regulations, including Subpart P for the management of hazardous waste pharmaceuticals by healthcare facilities, provide a comprehensive framework for compliant disposal.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to laboratory safety and regulatory compliance.

References

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